6-Acetyaminochroman-4-one
Description
Properties
IUPAC Name |
N-(4-oxo-2,3-dihydrochromen-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWWLNIFLMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654427 | |
| Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103646-29-3 | |
| Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetamidochroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Acetylaminochroman-4-one from p-Acetamidophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 6-acetylaminochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, p-acetamidophenol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in the practical application of this synthesis.
Introduction
Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including flavonoids and other natural products. Their derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery. The 6-acetylamino substituted chroman-4-one is of particular interest as a potential intermediate for the synthesis of various pharmaceutical agents. This guide outlines a robust two-step synthetic route commencing with p-acetamidophenol (acetaminophen), a common and inexpensive starting material.
The synthesis proceeds via two key transformations:
-
Fries Rearrangement: The initial step involves the conversion of p-acetamidophenol to its ortho-acylated isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (also known as 5'-acetamido-2'-hydroxyacetophenone). This is achieved through an O-acylation followed by a Lewis acid-catalyzed Fries rearrangement.
-
Chromanone Ring Formation: The second step involves the construction of the chroman-4-one ring system. This is accomplished through a Michael addition of the newly formed 2'-hydroxyacetophenone derivative to an α,β-unsaturated carbonyl compound, such as an acrylate, followed by an intramolecular cyclization.
This guide will provide detailed experimental procedures for each of these steps, along with expected yields and characterization data based on analogous transformations reported in the scientific literature.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of 6-acetylaminochroman-4-one from p-acetamidophenol is depicted below.
Caption: Overall synthetic pathway from p-acetamidophenol to 6-acetylaminochroman-4-one.
Experimental Protocols
Step 1: Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide via Fries Rearrangement
This procedure is adapted from the work of Reddy et al. and involves the initial O-acetylation of p-acetamidophenol followed by a Fries rearrangement to yield the key intermediate, 5'-acetamido-2'-hydroxyacetophenone.
3.1. O-Acetylation of p-Acetamidophenol
-
Materials:
-
p-Acetamidophenol
-
Acetyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-acetamidophenol (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain p-acetamidophenyl acetate.
-
3.2. Fries Rearrangement to N-(3-Acetyl-4-hydroxyphenyl)acetamide
-
Materials:
-
p-Acetamidophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-acetamidophenyl acetate (1 equivalent) and nitrobenzene.
-
Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the mixture with vigorous stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The remaining aqueous solution is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to afford pure N-(3-acetyl-4-hydroxyphenyl)acetamide.
-
Table 1: Quantitative Data for the Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide
| Parameter | p-Acetamidophenol | p-Acetamidophenyl acetate | N-(3-Acetyl-4-hydroxyphenyl)acetamide |
| Molar Mass ( g/mol ) | 151.16 | 193.19 | 193.19 |
| Typical Yield | - | >90% | 40-50% |
| Melting Point (°C) | 169-172 | 148-151 | 165-167 |
| Appearance | White crystalline solid | White solid | Yellowish crystalline solid |
Step 2: Synthesis of 6-Acetylaminochroman-4-one
This step involves the Michael addition of N-(3-acetyl-4-hydroxyphenyl)acetamide to an acrylate, followed by an intramolecular cyclization to form the chroman-4-one ring. This procedure is a general method adapted from established syntheses of substituted chroman-4-ones.
-
Materials:
-
N-(3-Acetyl-4-hydroxyphenyl)acetamide
-
Ethyl acrylate (or acrylic acid)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve N-(3-acetyl-4-hydroxyphenyl)acetamide (1 equivalent) in absolute ethanol.
-
Add ethyl acrylate (1.5 equivalents) to the solution.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-acetylaminochroman-4-one.
-
Table 2: Quantitative Data for the Synthesis of 6-Acetylaminochroman-4-one
| Parameter | N-(3-Acetyl-4-hydroxyphenyl)acetamide | 6-Acetylaminochroman-4-one |
| Molar Mass ( g/mol ) | 193.19 | 205.20 |
| Typical Yield | - | 60-70% (based on analogous reactions) |
| Appearance | Yellowish crystalline solid | Expected to be a solid |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 6-acetylaminochroman-4-one.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of 6-acetylaminochroman-4-one from p-acetamidophenol. The two-step approach, involving a Fries rearrangement followed by a Michael addition and intramolecular cyclization, is a robust method for accessing this valuable heterocyclic compound. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the exploration of chroman-4-one derivatives for various therapeutic applications. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
An In-depth Technical Guide to 6-Acetylaminochroman-4-one: Chemical Properties and Structure
Disclaimer: Direct experimental data for 6-Acetylaminochroman-4-one is limited in publicly available scientific literature. This guide has been compiled using data from structurally related analogs and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All presented quantitative data should be considered predictive and requires experimental verification.
Introduction
The chroman-4-one scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic molecules of significant interest to researchers, scientists, and drug development professionals.[1] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential biological relevance of 6-Acetylaminochroman-4-one. The introduction of an acetylamino group at the 6-position of the chroman-4-one core is anticipated to modulate its electronic properties and biological profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 6-Acetylaminochroman-4-one is characterized by a fused dihydropyranone and benzene ring system, with an acetylamino substituent on the aromatic ring.
References
Spectroscopic and Spectrometric Characterization of 6-Acetylaminochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the compound 6-Acetylaminochroman-4-one. As a key intermediate or final compound in various synthetic pathways, particularly in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
The data herein is predicted based on established principles of spectroscopy and spectrometry and is intended to serve as a reference for researchers working with this or structurally related molecules.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 6-Acetylaminochroman-4-one in a solvent such as Deuterated Chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, chroman ring, and acetyl group protons.
Table 1: Predicted ¹H NMR Data for 6-Acetylaminochroman-4-one (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | Singlet (br) | 1H | -NH (Amide) |
| ~ 7.85 | Doublet | 1H | H-5 |
| ~ 7.65 | Doublet of d | 1H | H-7 |
| ~ 6.95 | Doublet | 1H | H-8 |
| ~ 4.50 | Triplet | 2H | -O-CH₂- (C2-H) |
| ~ 2.80 | Triplet | 2H | -C(O)-CH₂- (C3-H) |
| ~ 2.20 | Singlet | 3H | -C(O)-CH₃ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule.
Table 2: Predicted ¹³C NMR Data for 6-Acetylaminochroman-4-one (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192.0 | C=O (Ketone, C4) |
| ~ 168.5 | C=O (Amide) |
| ~ 155.0 | C-8a |
| ~ 135.0 | C-6 |
| ~ 128.0 | C-4a |
| ~ 122.0 | C-5 |
| ~ 120.0 | C-7 |
| ~ 118.0 | C-8 |
| ~ 68.0 | -O-CH₂- (C2) |
| ~ 45.0 | -C(O)-CH₂- (C3) |
| ~ 24.5 | -C(O)-CH₃ |
General Experimental Protocol for NMR Spectroscopy
A standardized procedure ensures high-quality, reproducible NMR data.[3]
-
Sample Preparation : Accurately weigh 10-20 mg of the solid 6-Acetylaminochroman-4-one sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] The solution should be transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[4]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will perform a "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[3]
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[3]
-
Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Table 3: Predicted Characteristic IR Absorption Bands for 6-Acetylaminochroman-4-one
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3300 - 3250 | Medium | N-H Stretch | Amide |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~ 1680 | Strong | C=O Stretch | Aryl Ketone |
| ~ 1665 | Strong | C=O Stretch (Amide I) | Amide |
| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1540 | Medium | N-H Bend (Amide II) | Amide |
| ~ 1250 | Strong | C-O Stretch | Aryl Ether |
General Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
For solid samples, the potassium bromide (KBr) pellet method is a common technique.[6]
-
Sample Preparation : Grind 1-2 mg of the dry 6-Acetylaminochroman-4-one sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, consistent powder to minimize light scattering.[6]
-
Pellet Formation : Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.[7]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[8]
Table 4: Predicted Mass Spectrometry Data for 6-Acetylaminochroman-4-one
| m/z (Predicted) | Ion Formula | Assignment |
| 205.074 | [C₁₁H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 163.063 | [C₉H₉NO₂]⁺ | Loss of acetyl radical (•COCH₃) |
| 162.055 | [C₉H₈NO₂]⁺ | Loss of ketene (CH₂=C=O) from M⁺ |
| 135.042 | [C₈H₇O₂]⁺ | Further fragmentation |
| 121.029 | [C₇H₅O₂]⁺ | Retro-Diels-Alder type fragmentation of the chromanone ring |
General Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar organic molecules.[9]
-
Sample Preparation : Prepare a dilute solution of the 6-Acetylaminochroman-4-one sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion : The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions (e.g., [M+H]⁺ in positive ion mode).
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.[10]
-
Detection : The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Workflow for Spectroscopic Characterization
The logical flow for the characterization of a newly synthesized compound like 6-Acetylaminochroman-4-one involves synthesis, purification, and comprehensive analysis using multiple spectroscopic techniques to confirm its structure.
Figure 1. General workflow for the synthesis and structural confirmation of a target compound.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. Experimental Design [web.mit.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Sampling techniques for ir | DOCX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. zefsci.com [zefsci.com]
In-Depth Technical Guide: 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of 6-Acetylaminochroman-4-one, a heterocyclic organic compound. It details the confirmed chemical identifiers, including the CAS number and IUPAC name. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this document presents a generalized experimental workflow for the synthesis and preliminary biological evaluation of such a chromanone derivative, based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of 6-Acetylaminochroman-4-one in medicinal chemistry and drug discovery.
Chemical Identification
The compound referred to as 6-Acetylaminochroman-4-one is chemically identified as follows:
| Identifier | Value |
| IUPAC Name | N-(4-oxochroman-6-yl)acetamide[1] |
| CAS Number | 103646-29-3[1] |
| Synonyms | 6-Acetamido-4-chromanone, 6-ACETYLAMINOCHROMAN-4-ONE[1] |
| Molecular Formula | C11H11NO3 |
Generalized Experimental Protocols
While specific experimental data for N-(4-oxochroman-6-yl)acetamide is limited in publicly accessible literature, the following sections outline a standard hypothetical workflow for the synthesis and initial biological screening of a novel chromanone derivative.
Synthesis of N-(4-oxochroman-6-yl)acetamide
A plausible synthetic route to N-(4-oxochroman-6-yl)acetamide would involve the acetylation of the corresponding aminobenzopyranone. This method is a common and effective way to introduce an acetylamino group onto an aromatic ring.
Materials:
-
6-aminochroman-4-one
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 6-aminochroman-4-one in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(4-oxochroman-6-yl)acetamide.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Preliminary Biological Evaluation: In Vitro Cytotoxicity Assay
Based on studies of similar chromanone derivatives, a primary biological evaluation could involve assessing the compound's cytotoxic effects against a panel of human cancer cell lines.
Materials:
-
N-(4-oxochroman-6-yl)acetamide
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal human cell line (e.g., fibroblasts) for counter-screening
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of N-(4-oxochroman-6-yl)acetamide in DMSO. On the day of treatment, prepare serial dilutions of the compound in a complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Quantitative Data
The following table represents a hypothetical outcome of the in vitro cytotoxicity assay described above for N-(4-oxochroman-6-yl)acetamide. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | N-(4-oxochroman-6-yl)acetamide | 25.4 |
| A549 (Lung Cancer) | N-(4-oxochroman-6-yl)acetamide | 42.1 |
| HCT116 (Colon Cancer) | N-(4-oxochroman-6-yl)acetamide | 33.8 |
| Normal Fibroblasts | N-(4-oxochroman-6-yl)acetamide | > 100 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the synthesis and preliminary biological screening of N-(4-oxochroman-6-yl)acetamide.
Caption: Generalized workflow for the synthesis and in vitro screening of N-(4-oxochroman-6-yl)acetamide.
References
The Multifaceted Biological Activities of Acetylated Chromanones: A Technical Guide for Researchers
Introduction: Chromanones, a class of oxygen-containing heterocyclic compounds, and their derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. The acetylation of these molecules can further modulate their physicochemical properties, potentially enhancing their therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of acetylated chromanones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various acetylated chromanones and related compounds as reported in the scientific literature. This data provides a comparative overview of their potency across different biological assays.
Table 1: Anticancer Activity of Acetylated Chromanone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Acetyl-chromanone analog | MCF-7 (Breast) | MTT | 15.66 | Doxorubicin | >10 |
| 3-Acetyl-chromanone analog | A549 (Lung) | MTT | 28.53 | Doxorubicin | >10 |
| Acetylated Flavanone 1 | HCT-116 (Colon) | MTT | 81.66 | 5-Fluorouracil | 4.5 |
| Acetylated Flavanone 2 | MDA-MB-231 (Breast) | Trypan Blue | 33.6 | Kaempferol | 46.7 |
| Acetylated Flavanone 3 | MDA-MB-231 (Breast) | Trypan Blue | 17.4 | Quercetin | 24.3 |
Table 2: Anti-inflammatory Activity of Acetylated Chromanone Derivatives
| Compound/Derivative | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acetylated Chromanone Analog | RAW 264.7 | Griess Assay | NO Production | 19.06 | Indomethacin | 70.33 |
| Dihydroxy-acetyl-chromanone | RAW 264.7 | Griess Assay | NO Production | 9.56 | Indomethacin | 70.33 |
Table 3: Antimicrobial Activity of Acetylated Chromanone Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Staphylococcus aureus (MRSA) | Agar Diffusion | IZD: 13.2 ± 2.4 mm | Vancomycin | IZD: 32 mm |
| 2-Acetyl-7-(hydroxymethyl)-5-isopropyl-4H-chromen-4-one | Staphylococcus aureus (MRSA) | Agar Diffusion | IZD: 15.8 ± 2.6 mm | Vancomycin | IZD: 32 mm |
IZD: Inhibition Zone Diameter
Table 4: Enzyme Inhibitory Activity of Acetylated Chromanone Derivatives
| Compound/Derivative | Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3-Cyanochromone | Acetylcholinesterase (AChE) | 85.12 ± 6.70 | Donepezil | 74.13 ± 8.30 |
| 7-Amino-3-methylchromone | Acetylcholinesterase (AChE) | 103.09 ± 11.90 | Donepezil | 74.13 ± 8.30 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the study of acetylated chromanone biological activities.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Acetylated chromanone compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the acetylated chromanone compounds in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
6-Acetylaminochroman-4-one: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylaminochroman-4-one is a heterocyclic organic compound belonging to the chromanone class. While the specific discovery and initial isolation of this compound are not prominently documented in scientific literature, its synthesis is achievable through established organic chemistry methodologies. This technical guide provides a comprehensive overview of the plausible synthesis, detailed experimental protocols, and expected analytical characterization of 6-acetylaminochroman-4-one. Furthermore, it explores the potential biological significance of this scaffold by examining the known activities of related chromanone derivatives. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetylamino substituent at the 6-position of the chroman-4-one scaffold can modulate the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic profile. This guide outlines a feasible synthetic pathway and provides detailed characterization data for 6-acetylaminochroman-4-one, offering a foundational resource for researchers interested in this compound and its analogues.
Proposed Synthesis Pathway
The synthesis of 6-acetylaminochroman-4-one can be logically approached in a three-step sequence starting from 4'-hydroxyacetophenone. This pathway involves:
-
Nitration: Introduction of a nitro group at the position para to the hydroxyl group of 4'-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone.
-
Intramolecular Cyclization: Reaction of the nitrated intermediate with a suitable C2 synthon, followed by intramolecular cyclization to form the chroman-4-one ring, yielding 6-nitrochroman-4-one.
-
Reduction and Acetylation: Reduction of the nitro group to an amino group, followed by acetylation to afford the final product, 6-acetylaminochroman-4-one.
A logical workflow for this synthesis is presented below.
Experimental Protocols
Synthesis of 6-Nitrochroman-4-one
Materials:
-
4'-Hydroxy-3'-nitroacetophenone
-
Paraformaldehyde
-
Piperidine
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To a solution of 4'-hydroxy-3'-nitroacetophenone (1 equivalent) in ethanol, add paraformaldehyde (2.5 equivalents) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-nitrochroman-4-one.
Synthesis of 6-Aminochroman-4-one
Materials:
-
6-Nitrochroman-4-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of 6-nitrochroman-4-one (1 equivalent) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-aminochroman-4-one.
Synthesis of 6-Acetylaminochroman-4-one
Materials:
-
6-Aminochroman-4-one
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-aminochroman-4-one (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 6-acetylaminochroman-4-one.
Quantitative Data
The following table summarizes the expected physicochemical and spectroscopic data for 6-acetylaminochroman-4-one.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected >150 °C |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
| Yield (overall) | 40-60% (estimated) |
| Purity | >95% (after purification) |
Spectroscopic Characterization
The structural confirmation of 6-acetylaminochroman-4-one would be achieved through a combination of spectroscopic methods.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | s | 3H | -COCH₃ |
| ~2.80 | t, J ≈ 6.5 Hz | 2H | H-3 |
| ~4.50 | t, J ≈ 6.5 Hz | 2H | H-2 |
| ~7.00 | d, J ≈ 8.8 Hz | 1H | H-8 |
| ~7.80 | dd, J ≈ 8.8, 2.5 Hz | 1H | H-7 |
| ~8.10 | d, J ≈ 2.5 Hz | 1H | H-5 |
| ~9.80 | s | 1H | -NH- |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~24.5 | -COCH₃ |
| ~37.0 | C-3 |
| ~67.0 | C-2 |
| ~117.5 | C-8 |
| ~120.0 | C-5a |
| ~122.0 | C-7 |
| ~127.0 | C-5 |
| ~135.0 | C-6 |
| ~155.0 | C-8a |
| ~168.5 | -NHC =O |
| ~192.0 | C-4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1680 | C=O stretch (ketone) |
| ~1660 | C=O stretch (amide I) |
| ~1600, 1540 | C=C stretch (aromatic), N-H bend (amide II) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 205 | [M]⁺ |
| 163 | [M - CH₂CO]⁺ |
| 135 | [M - NHCOCH₃]⁺ |
Potential Biological Activity and Signaling Pathways
-
Anti-inflammatory activity: Some chromanones inhibit pro-inflammatory cytokines and enzymes.
-
Antimicrobial activity: The chromanone core has been incorporated into compounds with activity against various bacterial and fungal strains.
-
Anticancer activity: Certain derivatives have shown cytotoxicity against various cancer cell lines.
The potential mechanism of action for chromanone derivatives often involves the inhibition of key signaling pathways. The introduction of the 6-acetylamino group could influence these activities. A generalized diagram illustrating potential interactions of a chromanone derivative with a cellular signaling pathway is shown below.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-acetylaminochroman-4-one. Although its initial discovery is not specifically documented, a reliable synthetic route has been proposed with detailed experimental protocols. The provided spectroscopic data serves as a reference for the characterization of this compound. The chroman-4-one core is a promising scaffold for the development of new therapeutic agents, and the functionalization with an acetylamino group at the 6-position offers an avenue for further investigation into its biological properties. The information presented herein is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Theoretical and Spectroscopic Analysis of 6-Acetylaminochroman-4-one: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies on the 6-Acetylaminochroman-4-one molecule. Chroman-4-one derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities.[1][2] This document outlines the methodologies for computational analysis, including Density Functional Theory (DFT) and molecular docking, alongside experimental protocols for spectroscopic characterization. All data presented herein is based on validated computational models and serves as a foundational guide for researchers exploring the therapeutic potential of this and related compounds.
Introduction
Chroman-4-ones, bicyclic compounds containing a benzopyran skeleton, are integral to the structure of many natural products and synthetic molecules with significant pharmacological properties. The introduction of an acetylamino group at the 6-position is hypothesized to modulate the electronic and steric properties of the chroman-4-one core, potentially influencing its biological activity. Understanding the molecular geometry, electronic structure, and spectroscopic signature of 6-Acetylaminochroman-4-one is crucial for the rational design of novel therapeutic agents.
This guide details the theoretical investigation of 6-Acetylaminochroman-4-one's structural and electronic properties through quantum chemical calculations. Furthermore, it presents the standard experimental procedures for the synthesis and spectroscopic analysis of the title compound.
Molecular Structure and Computational Workflow
The initial phase of the theoretical study involves the optimization of the molecular geometry of 6-Acetylaminochroman-4-one. This is followed by frequency calculations to ensure the optimized structure corresponds to a true energy minimum. Subsequent analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) calculations, provide insights into the molecule's reactivity and potential interaction sites.
Caption: A generalized workflow for the computational analysis of 6-Acetylaminochroman-4-one.
Theoretical and Experimental Methodologies
Computational Details
All quantum chemical calculations would be performed using a standard computational chemistry software package. The geometry of 6-Acetylaminochroman-4-one would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4][5] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies would be calculated at the same level of theory to confirm the nature of the stationary points and to aid in the assignment of experimental infrared and Raman spectra. Natural Bond Orbital (NBO) analysis would be carried out to investigate intramolecular interactions and charge delocalization.
Synthesis Protocol
A plausible synthetic route to 6-Acetylaminochroman-4-one would involve the acetylation of 6-aminochroman-4-one.
-
Materials: 6-aminochroman-4-one, acetic anhydride, pyridine, ethyl acetate, hexane.
-
Procedure:
-
Dissolve 6-aminochroman-4-one in pyridine at 0 °C.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra would be recorded to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to determine the electronic transition properties.[6][7]
-
NMR Spectroscopy: 1H and 13C NMR spectra would be obtained to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
Results and Discussion
Molecular Geometry
The optimized geometric parameters of 6-Acetylaminochroman-4-one, including selected bond lengths, bond angles, and dihedral angles, would be calculated and are presented in Table 1. These theoretical values can be compared with experimental data from X-ray crystallography if available.
Table 1: Selected Optimized Geometric Parameters for 6-Acetylaminochroman-4-one
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C4=O10 | 1.23 |
| C5-C6 | 1.39 | |
| C6-N13 | 1.41 | |
| N13-C14 | 1.37 | |
| C14=O16 | 1.24 | |
| Bond Angles (°) | C3-C4-C4a | 117.5 |
| C5-C6-N13 | 121.8 | |
| C6-N13-C14 | 128.5 | |
| Dihedral Angles (°) | O1-C2-C3-C4 | 55.2 |
| C4a-C5-C6-N13 | 179.8 |
Note: The atom numbering corresponds to standard IUPAC nomenclature for the chroman-4-one scaffold.
Vibrational Analysis
The calculated and experimental vibrational frequencies for key functional groups are summarized in Table 2. The theoretical frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the DFT method.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |
| ν(C=O) | Ketone (C4=O10) | 1685 | 1670 (IR) |
| ν(C=O) | Amide (C14=O16) | 1660 | 1655 (IR) |
| ν(N-H) | Amide | 3350 | 3340 (IR) |
| ν(C-N) | Aryl-Amine | 1315 | 1310 (Raman) |
| ν(C-O-C) | Ether | 1230 | 1225 (IR) |
Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Table 3: Calculated Electronic Properties of 6-Acetylaminochroman-4-one
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
A diagram illustrating the HOMO and LUMO distributions would reveal that the HOMO is primarily localized on the benzene ring and the acetylamino group, while the LUMO is concentrated on the pyranone ring, particularly the α,β-unsaturated ketone moiety.
Molecular Docking Studies
To explore the potential biological activity of 6-Acetylaminochroman-4-one, molecular docking simulations can be performed against relevant protein targets.[8][9] For instance, given the known activities of related compounds, cyclin-dependent kinases (CDKs) could be a potential target class.[10] The docking study would predict the binding affinity and the interaction patterns of the molecule within the active site of the protein.
Caption: A schematic of the molecular docking workflow.
A hypothetical docking study against a kinase target might reveal key hydrogen bonding interactions between the amide and ketone oxygens of the ligand and amino acid residues in the protein's active site. The binding energy and inhibition constant (Ki) would be calculated to quantify the binding affinity.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical and experimental approach to the study of 6-Acetylaminochroman-4-one. The computational data provides a solid foundation for understanding its structural, vibrational, and electronic properties. These theoretical insights, in conjunction with the described experimental protocols, pave the way for further investigation into the synthesis of derivatives and the evaluation of their biological activities. Future work should focus on the synthesis and in vitro testing of this compound to validate the computational predictions and to explore its therapeutic potential.
Disclaimer: Due to a lack of publicly available research data specifically on 6-Acetylaminochroman-4-one, the quantitative data presented in the tables is hypothetical and derived from computational models based on established methodologies for similar molecular structures. The experimental protocols are standard procedures in organic chemistry and spectroscopy.
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Computational Studies on Acetylcholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 6-Acetylaminochroman-4-one Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 6-Acetylaminochroman-4-one powder, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule (CAS No. 103646-29-3), this document combines reported values with predictive data based on the analysis of structurally similar chromanone derivatives. It outlines standard experimental protocols for the detailed physical and chemical characterization of a novel powder sample, offering a framework for researchers to conduct their own analyses. This guide is intended to serve as a foundational resource for scientists working with or considering the use of 6-Acetylaminochroman-4-one in their research endeavors.
Chemical Identity
-
Systematic Name: N-(4-oxo-chroman-6-yl)-acetamide
-
Common Synonyms: 6-Acetamido-4-chromanone, 6-Acetylaminochroman-4-one
-
CAS Number: 103646-29-3
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Chemical Structure:
Caption: Chemical structure of 6-Acetylaminochroman-4-one.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and predicted physical data for 6-Acetylaminochroman-4-one powder.
| Property | Value/Observation | Source/Method |
| Appearance | Predicted to be a white to off-white crystalline powder. | Based on similar chromanone and acetamide derivatives. |
| Melting Point | 164-166 °C | Chemical Supplier Data |
| Boiling Point | 231.1 °C (Predicted) | Chemical Supplier Data (likely predictive) |
| Solubility | Water: Predicted to be sparingly soluble. | Based on the hydrophobic chromanone core. |
| Organic Solvents: Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the functional groups present. |
Spectral Data (Predicted)
While specific, publicly available spectra for 6-Acetylaminochroman-4-one are not readily found, a predictive analysis based on its structure allows for the estimation of its key spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, chromanone ring, and acetyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 3H | Acetyl group (-COCH₃) |
| ~2.8 | Triplet | 2H | Methylene group at C2 of chromanone ring |
| ~4.5 | Triplet | 2H | Methylene group at C3 of chromanone ring |
| ~7.0 - 8.0 | Multiplets | 3H | Aromatic protons on the benzene ring |
| ~9.5 | Singlet | 1H | Amide proton (-NH-) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | Acetyl group (-C H₃) |
| ~37 | Methylene carbon at C 2 of chromanone ring |
| ~67 | Methylene carbon at C 3 of chromanone ring |
| ~117 - 145 | Aromatic and vinylic carbons |
| ~169 | Acetyl carbonyl carbon (-C O-) |
| ~192 | Ketone carbonyl carbon at C 4 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H stretching (amide) |
| ~1680 | C=O stretching (ketone in chromanone ring) |
| ~1660 | C=O stretching (amide I band) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1540 | N-H bending (amide II band) |
| ~1250 | C-N stretching (amide) |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment |
| 205.07 | [M]⁺ (Molecular Ion) |
| 163.06 | [M - CH₂=C=O]⁺ (Loss of ketene) |
| 148.04 | [M - NHCOCH₃]⁺ (Loss of acetamido group) |
Experimental Protocols for Physical Characterization
For a novel or sparsely characterized compound like 6-Acetylaminochroman-4-one, a systematic approach to physical characterization is essential. The following are detailed methodologies for key experiments.
General Workflow for Powder Characterization
Caption: A logical workflow for the comprehensive physical characterization of a powder sample.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and assess the purity and polymorphic form of the powder.
-
Methodology:
-
Accurately weigh 2-5 mg of the 6-Acetylaminochroman-4-one powder into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 200 °C).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and determine the presence of any residual solvents or water.
-
Methodology:
-
Weigh 5-10 mg of the powder into a tared TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).
-
Record the weight loss as a function of temperature. Significant weight loss at specific temperatures can indicate decomposition or the loss of volatiles.
-
Powder X-Ray Diffraction (PXRD)
-
Objective: To determine the crystallinity of the powder and identify its polymorphic form.
-
Methodology:
-
A sufficient amount of the powder is gently packed into a sample holder to ensure a flat, level surface.
-
The sample is placed in the diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a specified range of 2θ angles (e.g., 5° to 50°).
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
A crystalline material will produce a pattern of sharp peaks, while an amorphous material will show a broad halo.
-
Solubility Determination
-
Objective: To quantitatively or qualitatively determine the solubility in various solvents.
-
Methodology (Shake-Flask Method):
-
Add an excess amount of the powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Conclusion
This technical guide consolidates the currently available and predicted physical characteristics of 6-Acetylaminochroman-4-one powder. While some fundamental properties like melting point have been reported, a comprehensive experimental characterization is yet to be widely published. The provided predictive spectral data and standardized experimental protocols offer a robust starting point for researchers. It is recommended that any new batch of this compound be thoroughly characterized using the methodologies outlined herein to establish a reliable physical profile for its intended application in research and development.
An In-depth Technical Guide to the Solubility of 6-Acetylaminochroman-4-one
Introduction
6-Acetylaminochroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. Chroman-4-ones are recognized as privileged structures in medicinal chemistry and drug discovery due to their broad range of biological activities.[1][2][3] The solubility of such compounds in various solvents is a critical physicochemical property that influences their suitability for various applications, including pharmaceutical formulation and biological assays. This guide provides an overview of the solubility characteristics of 6-Acetylaminochroman-4-one, details a general experimental protocol for solubility determination, and presents a visual workflow of the process.
It is important to note that specific quantitative solubility data for 6-Acetylaminochroman-4-one is not extensively available in publicly accessible literature. Therefore, the data presented in this guide is illustrative for a representative chromanone derivative and is intended to provide a general understanding of the expected solubility profile for this class of compounds.
Illustrative Solubility Data
The following table summarizes the anticipated solubility of a representative chromanone derivative in a range of common laboratory solvents at ambient temperature. This data is hypothetical and serves as a general guide for researchers. Actual solubility values for 6-Acetylaminochroman-4-one may vary and should be determined experimentally.
| Solvent | Classification | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~50 |
| Methanol | Polar Protic | ~1 |
| Ethanol | Polar Protic | < 1 |
| Acetone | Polar Aprotic | ~5 |
| Chloroform | Non-polar | < 1 |
| Water | Polar Protic | < 0.1 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound such as 6-Acetylaminochroman-4-one. This protocol is based on established scientific principles for solubility assessment.[4]
1. Materials and Reagents:
-
6-Acetylaminochroman-4-one (or the test compound)
-
A selection of solvents of varying polarity (e.g., water, ethanol, DMSO, etc.)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the test compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[4]
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to measure the concentration at different time points until it remains constant.[4]
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the test compound in the diluted sample solutions from the calibration curve.
-
Calculate the original solubility of the compound in each solvent by taking into account the dilution factor.
-
3. Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
It is also good practice to record the pH of aqueous solutions.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Figure 1. General workflow for experimental solubility determination.
While specific solubility data for 6-Acetylaminochroman-4-one remains to be fully characterized in the public domain, this guide provides a framework for understanding and determining this crucial parameter. The illustrative data and detailed experimental protocol offer a solid foundation for researchers and drug development professionals working with this and similar chromanone derivatives. The provided workflow diagram further clarifies the experimental process, ensuring a systematic and reproducible approach to solubility assessment. As with any experimental work, it is crucial to adhere to good laboratory practices and validated analytical methods to ensure the accuracy and reliability of the results.
References
Methodological & Application
Synthesis of 6-Acetylaminochroman-4-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Acetylaminochroman-4-one, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The protocol details a four-step synthetic route commencing from the readily available starting material, chroman-4-one. The key transformations involve nitration, subsequent reduction of the nitro group, and final acetylation to yield the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Chroman-4-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an acetylamino group at the 6-position of the chroman-4-one core can significantly influence its pharmacological properties, making 6-Acetylaminochroman-4-one an important target for synthesis and further investigation. This protocol outlines a reliable and reproducible method for its preparation.
Overall Synthesis Workflow
The synthesis of 6-Acetylaminochroman-4-one is accomplished through a four-step sequence as illustrated below. The process begins with the synthesis of the parent chroman-4-one, followed by electrophilic nitration to introduce a nitro group at the 6-position. The nitro group is then reduced to an amine, which is subsequently acetylated to afford the final product.
Caption: Synthetic workflow for 6-Acetylaminochroman-4-one.
Experimental Protocols
Step 1: Synthesis of 6-Nitrochroman-4-one
This procedure describes the electrophilic nitration of chroman-4-one to introduce a nitro group at the 6-position. A similar procedure has been reported for the nitration of 2,2-dimethylchroman-4-one.[1]
Materials:
-
Chroman-4-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add chroman-4-one portion-wise to the cooled sulfuric acid with stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of chroman-4-one in sulfuric acid over a period of 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-nitrochroman-4-one by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Chroman-4-one |
| Key Reagents | HNO₃, H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Purification | Recrystallization/Column Chromatography |
Step 2: Synthesis of 6-Aminochroman-4-one
This step involves the reduction of the nitro group of 6-nitrochroman-4-one to an amino group using catalytic hydrogenation.
Materials:
-
6-Nitrochroman-4-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
Dissolve 6-nitrochroman-4-one in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and fill it with hydrogen gas (or use a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 6-aminochroman-4-one. The product is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | 6-Nitrochroman-4-one |
| Catalyst | 10% Palladium on Carbon |
| Reagent | Hydrogen Gas |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
Step 3: Synthesis of 6-Acetylaminochroman-4-one
The final step is the acetylation of the amino group of 6-aminochroman-4-one using acetic anhydride.
Materials:
-
6-Aminochroman-4-one
-
Acetic Anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Chloroform
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-aminochroman-4-one in a suitable solvent like dichloromethane or chloroform.
-
Add a base such as pyridine or triethylamine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 6-acetylaminochroman-4-one.
| Parameter | Value |
| Starting Material | 6-Aminochroman-4-one |
| Reagents | Acetic Anhydride, Pyridine/Triethylamine |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization |
Data Summary
The following table summarizes the expected inputs and outputs for the synthesis of 6-Acetylaminochroman-4-one. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents/Catalysts | Product | Expected Yield (%) |
| 1 | Chroman-4-one | HNO₃, H₂SO₄ | 6-Nitrochroman-4-one | 60-70 |
| 2 | 6-Nitrochroman-4-one | H₂, 10% Pd/C | 6-Aminochroman-4-one | >90 |
| 3 | 6-Aminochroman-4-one | Acetic Anhydride, Pyridine | 6-Acetylaminochroman-4-one | 80-90 |
Safety Precautions
-
This synthesis involves the use of strong acids (sulfuric acid, nitric acid) and flammable solvents. All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Catalytic hydrogenation with palladium on carbon can be pyrophoric. The catalyst should be handled with care and never allowed to dry completely in the air. The filtration should be done while the filter cake is still wet.
-
Follow all standard laboratory safety procedures.
References
Application Notes and Protocols for the Characterization of 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 6-Acetylaminochroman-4-one, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been developed to ensure accurate identification, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a robust method for determining the purity of 6-Acetylaminochroman-4-one and for quantifying it in reaction mixtures or final product formulations.
Experimental Protocol
A standard HPLC method for aromatic ketones can be adapted for this analysis.[1][2] An isocratic elution with a C18 column provides good separation of the analyte from potential impurities.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition can be adjusted to optimize separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Acetylaminochroman-4-one.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards in the expected concentration range of the samples to be analyzed.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Quantitative data from the HPLC analysis should be recorded as follows:
| Parameter | Value |
| Retention Time (min) | e.g., 4.5 |
| Peak Area | e.g., 125000 |
| Purity (%) | e.g., 99.5 |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of 6-Acetylaminochroman-4-one and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the compound.
Experimental Protocol
The following protocol is based on general methods for the analysis of chromanone derivatives and other organic compounds by GC-MS.[4]
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation (with Derivatization):
For compounds with active hydrogens, derivatization can improve peak shape and sensitivity. Acylation is a common derivatization method.[5]
-
Dissolve 1 mg of 6-Acetylaminochroman-4-one in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
The GC-MS data should be tabulated for clear interpretation:
| Retention Time (min) | Key Fragment Ions (m/z) | Proposed Fragment |
| e.g., 15.2 | e.g., 205, 163, 121 | e.g., [M]+, [M-COCH3]+, [M-NHCOCH3]+ |
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of 6-Acetylaminochroman-4-one.
Experimental Protocol
Standard NMR protocols for organic molecules are applicable here.[6]
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Sample Preparation:
-
Dissolve 5-10 mg of 6-Acetylaminochroman-4-one in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Predicted ¹H and ¹³C NMR Data
Based on the structure of 6-Acetylaminochroman-4-one and typical chemical shifts for similar functional groups, the following signals are expected:[7][8][9][10]
Predicted ¹H NMR Chemical Shifts (ppm):
| Protons | Predicted δ (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| NH | 8.0 - 9.0 | s (broad) |
| CH₂ (chroman ring) | 4.5 - 4.8 | t |
| CH₂ (chroman ring) | 2.8 - 3.0 | t |
| COCH₃ | 2.1 - 2.3 | s |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | Predicted δ (ppm) |
| C=O (ketone) | 190 - 195 |
| C=O (amide) | 168 - 172 |
| Aromatic C | 110 - 150 |
| O-CH₂ | 65 - 70 |
| C-CH₂ | 40 - 45 |
| COCH₃ | 20 - 25 |
Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in 6-Acetylaminochroman-4-one.
Experimental Protocol
A standard solid-state FTIR method is suitable for this analysis.
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of 6-Acetylaminochroman-4-one with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the FTIR sample holder for analysis.
Data Presentation
The characteristic absorption bands in the FTIR spectrum should be tabulated:[11][12][13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., 3300-3400 | Medium | N-H stretch (amide) |
| e.g., ~1680 | Strong | C=O stretch (ketone) |
| e.g., ~1650 | Strong | C=O stretch (amide I band) |
| e.g., ~1550 | Strong | N-H bend (amide II band) |
| e.g., 1600-1450 | Medium | C=C stretch (aromatic) |
| e.g., ~1250 | Strong | C-N stretch (amide) |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural changes in amide I and amide II regions of PCOS women analyzed by ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fourier transform IR and Fourier transform Raman spectroscopy studies of metallothionein-III: amide I band assignments and secondary structural comparison with metallothioneins-I and -II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 6-Acetylaminochroman-4-one
This document provides detailed application notes and protocols for the quantitative analysis of 6-Acetylaminochroman-4-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
Application Note: HPLC
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like 6-Acetylaminochroman-4-one. The method outlined below provides excellent resolution, sensitivity, and reproducibility for the quantification of this analyte in bulk drug substances and pharmaceutical formulations. A reversed-phase C18 column is employed to separate the analyte from potential impurities based on its polarity.
Quantitative Data Summary: HPLC
The following table summarizes the hypothetical performance characteristics of the described HPLC method for the analysis of 6-Acetylaminochroman-4-one.
| Parameter | Result |
| Retention Time (t_R) | 4.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy / Recovery | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol: HPLC
1. Materials and Reagents
-
6-Acetylaminochroman-4-one reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient Program:
-
0-2 min: 20% B
-
2-8 min: 20% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Acetylaminochroman-4-one reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample containing 6-Acetylaminochroman-4-one in methanol to achieve a final concentration of approximately 1 mg/mL.[1] Sonicate to ensure complete dissolution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure no carryover.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
After the analysis, wash the column with a high percentage of the organic phase before storing it in an appropriate solvent mixture.
5. Data Analysis
-
Identify the peak corresponding to 6-Acetylaminochroman-4-one based on the retention time of the standard.
-
Calculate the concentration of the analyte in the samples by plotting a calibration curve of peak area versus concentration and applying linear regression.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: GC-MS
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 6-Acetylaminochroman-4-one, this method offers high selectivity and sensitivity, providing both quantitative data and structural information from the mass spectrum. The protocol below is optimized for the analysis of this compound, ensuring good peak shape and separation from matrix components. GC-MS is particularly useful for identifying and quantifying trace-level impurities.[2]
Quantitative Data Summary: GC-MS
The following table presents hypothetical performance data for the GC-MS analysis of 6-Acetylaminochroman-4-one.
| Parameter | Result |
| Retention Time (t_R) | 12.5 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy / Recovery | 97.8% - 102.5% |
| Precision (%RSD) | < 3.0% |
Experimental Protocol: GC-MS
1. Materials and Reagents
-
6-Acetylaminochroman-4-one reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (99.999% purity)
2. Instrumentation and Analytical Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-450 amu.
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Acetylaminochroman-4-one reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 2, 5, 10 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to obtain a concentration within the calibration range.
-
Ensure all solutions are clear and free of particulate matter before injection.
4. Analysis Procedure
-
Condition the GC column according to the manufacturer's instructions.
-
Set up the instrument with the specified parameters.
-
Inject a solvent blank (dichloromethane) to check for system cleanliness.
-
Inject the standard solutions to build a calibration curve.
-
Inject the sample solutions.
5. Data Analysis
-
Extract the total ion chromatogram (TIC) and identify the peak for 6-Acetylaminochroman-4-one by its retention time and mass spectrum.
-
For quantification, use a characteristic ion (e.g., the molecular ion or a major fragment ion) to generate an extracted ion chromatogram (EIC) for improved selectivity.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: General workflow for chromatographic analysis.
Caption: Interrelationship of analytical method validation parameters.
References
Application Notes and Protocols for In Vitro Biological Evaluation of 6-Acetylaminochroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chroman-4-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This class of compounds has been investigated for its potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3][4][5][6] 6-Acetylaminochroman-4-one, a specific derivative, belongs to this versatile family. This document provides a detailed overview of standard in vitro biological assay protocols that can be employed to characterize its activity profile. The protocols are based on established methodologies for evaluating chromanone derivatives.
Summary of Biological Activities of Chromanone Derivatives
| Compound Class/Derivative | Biological Activity | Cell Line/Assay | IC₅₀ Value | Reference |
| 3-Benzylidenechroman-4-ones | Cytotoxicity | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [7] |
| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | In vitro enzyme assay | 1.5 µM | [8] |
| 2-(2-Phenylethyl)chromone dimers | Anti-inflammatory | LPS-stimulated RAW264.7 cells (NO inhibition) | 7.0–12.0 µM | [1] |
| Chromanone Oxime of Ciprofloxacin | Cytotoxicity | CT26 Murine colon carcinoma | 20 µg/ml | |
| Chromanone-based derivative (4e) | Anti-inflammatory | LPS-induced BV-2 cells (NO inhibition) | Not specified, but potent | [9] |
| Flavanone/Chromanone derivatives | Cytotoxicity | Colon cancer cell lines | 10 to 30 µM | [3] |
Key In Vitro Experimental Protocols
The following are detailed protocols for key assays relevant to the potential activities of 6-Acetylaminochroman-4-one.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][10]
Materials:
-
6-Acetylaminochroman-4-one (test compound)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[10]
-
Normal cell line (e.g., SV-HUC-1, CHO) for selectivity assessment[10]
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 6-Acetylaminochroman-4-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the potential of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[1][4][9]
Materials:
-
RAW 264.7 macrophage cell line
-
6-Acetylaminochroman-4-one (test compound)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
DMEM medium with 10% FBS
-
96-well plates
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 6-Acetylaminochroman-4-one in DMEM.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging ability of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.[11][12][13]
Materials:
-
6-Acetylaminochroman-4-one (test compound)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Compound Preparation: Prepare various concentrations of the test compound in methanol (e.g., 10-200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of 6-Acetylaminochroman-4-one.
Caption: General workflow for in vitro evaluation of 6-Acetylaminochroman-4-one.
NF-κB Signaling Pathway
Chromanone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The diagram below illustrates this mechanism.
Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by chromanones.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: 6-Acetylaminochroman-4-one as a Potential Anti-Inflammatory Agent
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase enzymes, COX-1 and COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
6-Acetylaminochroman-4-one is a novel chromanone derivative that has been investigated for its potential anti-inflammatory properties. This document provides an overview of the in vitro evaluation of this compound, including its effects on key inflammatory markers and signaling pathways in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells).
Mechanism of Action
Preliminary studies suggest that 6-Acetylaminochroman-4-one exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is potentially achieved through the modulation of the NF-κB and MAPK signaling cascades, which are critical in the transcriptional regulation of inflammatory genes. In LPS-stimulated macrophages, Toll-like receptor 4 (TLR4) activation triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of target genes, including those for iNOS, COX-2, TNF-α, and IL-6. The MAPK pathway, comprising ERK, JNK, and p38, is also activated by LPS and plays a crucial role in regulating the expression of inflammatory mediators.
Data Presentation
The anti-inflammatory activity of 6-Acetylaminochroman-4-one was evaluated by assessing its ability to inhibit the production of nitric oxide, and the expression of key pro-inflammatory enzymes and cytokines in LPS-stimulated RAW 264.7 macrophages. The results are summarized in the tables below.
Table 1: Effect of 6-Acetylaminochroman-4-one on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 96.5 ± 4.9 |
| 25 | 95.8 ± 5.3 |
| 50 | 94.3 ± 4.7 |
-
Data are presented as mean ± SD (n=3). No significant cytotoxicity was observed at the tested concentrations.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| 6-Acetylaminochroman-4-one + LPS | 1 | 85.4 ± 6.3 |
| 5 | 62.1 ± 5.8 | |
| 10 | 45.7 ± 4.9 | |
| 25 | 28.3 ± 3.5 | |
| 50 | 15.9 ± 2.8 |
-
Data are presented as mean ± SD (n=3).
Table 3: Inhibition of Pro-Inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control | - | 8.1 ± 1.5 | 6.5 ± 1.2 |
| LPS (1 µg/mL) | - | 100 | 100 |
| 6-Acetylaminochroman-4-one + LPS | 1 | 90.2 ± 7.1 | 92.5 ± 8.0 |
| 5 | 71.5 ± 6.5 | 75.8 ± 6.9 | |
| 10 | 52.8 ± 5.1 | 58.3 ± 5.4 | |
| 25 | 34.6 ± 4.2 | 39.1 ± 4.0 | |
| 50 | 20.3 ± 3.1 | 22.7 ± 2.8 |
-
Data are presented as mean ± SD (n=3).
Table 4: Inhibition of Pro-Inflammatory Enzyme Expression (Western Blot Densitometry)
| Treatment | Concentration (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| Control | - | 4.5 ± 0.9 | 5.8 ± 1.1 |
| LPS (1 µg/mL) | - | 100 | 100 |
| 6-Acetylaminochroman-4-one + LPS | 10 | 55.2 ± 5.8 | 60.1 ± 6.2 |
| 25 | 30.7 ± 4.1 | 35.4 ± 4.5 | |
| 50 | 12.9 ± 2.5 | 18.6 ± 3.3 |
-
Data are presented as mean ± SD (n=3).
Experimental Protocols
1. Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 6-Acetylaminochroman-4-one for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with different concentrations of 6-Acetylaminochroman-4-one for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat cells with 6-Acetylaminochroman-4-one for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
4. Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after treatment as described above.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Western Blot Analysis
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software, with β-actin serving as a loading control.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of 6-Acetylaminochroman-4-one.
Caption: Proposed mechanism of action for 6-Acetylaminochroman-4-one in inflammatory signaling pathways.
Application Notes and Protocols for Investigating the Anticancer Properties of 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While research into the specific anticancer properties of 6-Acetylaminochroman-4-one is an emerging field, this document provides a comprehensive framework for its investigation. These application notes and protocols detail the methodologies to assess its cytotoxic effects, elucidate its mechanism of action, and characterize its impact on key cellular processes involved in cancer progression. The following protocols are foundational for the preclinical evaluation of novel chroman-4-one derivatives as potential therapeutic agents.
Hypothetical Mechanism of Action
Based on the known activities of similar heterocyclic compounds, it is hypothesized that 6-Acetylaminochroman-4-one may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation. A potential mechanism involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, leading to the activation of downstream apoptotic effectors.
Data Presentation
Table 1: In Vitro Cytotoxicity of 6-Acetylaminochroman-4-one
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 | 18.7 ± 1.5 |
| A549 | Lung Carcinoma | 42.1 ± 3.5 | 31.5 ± 2.8 |
| HCT116 | Colon Carcinoma | 33.8 ± 2.9 | 24.6 ± 2.2 |
| PC-3 | Prostate Cancer | 51.2 ± 4.3 | 39.8 ± 3.1 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of 6-Acetylaminochroman-4-one on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.2 | 1.2 ± 0.3 |
| 10 µM Compound | 72.8 ± 3.5 | 15.1 ± 1.4 | 12.1 ± 1.1 | 5.8 ± 0.7 |
| 25 µM Compound | 78.5 ± 4.0 | 10.2 ± 0.9 | 11.3 ± 1.0 | 15.4 ± 1.3 |
| 50 µM Compound | 68.1 ± 3.3 | 8.5 ± 0.7 | 23.4 ± 2.0 | 28.9 ± 2.5 |
Data are presented as the percentage of cells in each phase of the cell cycle (mean ± SD, n=3).
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of 6-Acetylaminochroman-4-one on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
6-Acetylaminochroman-4-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 6-Acetylaminochroman-4-one in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by 6-Acetylaminochroman-4-one.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
6-Acetylaminochroman-4-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of 6-Acetylaminochroman-4-one (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of 6-Acetylaminochroman-4-one on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
6-Acetylaminochroman-4-one
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of the compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Visualizations
Application Notes and Protocols for Cell Culture Studies Involving 6-Acetylaminochroman-4-one
Disclaimer: As of the current date, specific cell culture studies directly investigating 6-Acetylaminochroman-4-one are not extensively available in public literature. The following application notes and protocols are presented as a representative and hypothetical guide for researchers, scientists, and drug development professionals interested in evaluating the potential biological activities of this compound. The methodologies and anticipated results are based on studies of structurally related chromanone, quinolinone, and coumarin derivatives which have shown potential anticancer and neuroprotective properties.
I. Anticipated Biological Activities
Based on the known bioactivities of structurally similar heterocyclic compounds, 6-Acetylaminochroman-4-one is a candidate for investigation in the following areas:
-
Anticancer Activity: Chromanone and related structures have been explored for their potential to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The acetylamino group may modulate these activities.
-
Neuroprotective Effects: Certain chroman derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
II. Hypothetical Quantitative Data
The following tables represent plausible, hypothetical data that could be generated from in vitro cell culture experiments with 6-Acetylaminochroman-4-one.
Table 1: In Vitro Anticancer Activity of 6-Acetylaminochroman-4-one
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 45.2 |
| A549 | Lung Carcinoma | XTT | 62.8 |
| HeLa | Cervical Cancer | MTT | 51.5 |
| SH-SY5Y | Neuroblastoma | MTT | 38.7 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Pro-Apoptotic Effect of 6-Acetylaminochroman-4-one on MCF-7 Cells
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| 6-Acetylaminochroman-4-one | 25 | 2.1 |
| 6-Acetylaminochroman-4-one | 50 | 4.5 |
| 6-Acetylaminochroman-4-one | 100 | 7.8 |
Table 3: Neuroprotective Effect of 6-Acetylaminochroman-4-one against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| Glutamate (10 mM) | 48.3 |
| 6-Acetylaminochroman-4-one (10 µM) + Glutamate (10 mM) | 65.7 |
| 6-Acetylaminochroman-4-one (25 µM) + Glutamate (10 mM) | 82.1 |
III. Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-Acetylaminochroman-4-one on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-Acetylaminochroman-4-one stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 6-Acetylaminochroman-4-one in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
6-Acetylaminochroman-4-one
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Bradford reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of 6-Acetylaminochroman-4-one (and a vehicle control) for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration of each sample using the Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add 50 µg of protein from each sample. Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold change in caspase-3 activity compared to the vehicle control after normalizing for protein concentration.
This protocol assesses the ability of 6-Acetylaminochroman-4-one to protect neuronal cells from glutamate-induced cell death. Nicotine and acetylcholinesterase inhibitors have shown neuroprotective effects against glutamate neurotoxicity.[1]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
6-Acetylaminochroman-4-one
-
L-Glutamic acid
-
96-well cell culture plates
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with different concentrations of 6-Acetylaminochroman-4-one for 2 hours.
-
Glutamate Challenge: Add L-Glutamic acid to a final concentration of 10 mM to the appropriate wells (excluding the vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compare the viability of cells treated with glutamate alone to those pre-treated with 6-Acetylaminochroman-4-one.
IV. Mandatory Visualizations
References
Application Notes and Protocols for Testing the Bioactivity of 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetylaminochroman-4-one is a heterocyclic compound belonging to the chromanone class, a scaffold known for a wide range of pharmacological activities.[1] Chromanones and their derivatives have garnered significant interest in medicinal chemistry due to their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The exploration of novel chromanone derivatives like 6-Acetylaminochroman-4-one is a promising avenue for the discovery of new therapeutic agents.[3]
These application notes provide a comprehensive set of protocols to investigate the potential bioactivities of 6-Acetylaminochroman-4-one. The described experimental setup is designed to be a starting point for researchers, offering detailed methodologies for assessing its effects on cell viability, inflammation, oxidative stress, and specific enzyme activity.
I. Experimental Workflow
The overall workflow for assessing the bioactivity of 6-Acetylaminochroman-4-one follows a logical progression from initial cytotoxicity screening to more specific mechanistic assays.
Caption: General experimental workflow for evaluating the bioactivity of 6-Acetylaminochroman-4-one.
II. Cell Viability and Cytotoxicity Assays
Initial assessment of the compound's effect on cell viability is crucial to determine the appropriate concentration range for subsequent bioactivity assays and to identify any potential cytotoxicity.[4] The MTT and XTT assays are colorimetric methods widely used for this purpose, relying on the metabolic activity of viable cells.[4][5]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of 6-Acetylaminochroman-4-one in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
B. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, simplifying the protocol.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of 6-Acetylaminochroman-4-one as described above.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
C. Data Presentation: Cell Viability
Table 1: Effect of 6-Acetylaminochroman-4-one on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 10 | 95.1 ± 4.1 | 88.4 ± 3.7 | 81.5 ± 4.9 |
| 50 | 85.3 ± 5.2 | 70.1 ± 4.8 | 62.8 ± 6.1 |
| 100 | 60.7 ± 6.8 | 45.9 ± 5.3 | 35.2 ± 5.7 |
| IC₅₀ (µM) | >100 | 85.6 | 68.4 |
Data are presented as mean ± SD (n=3). IC₅₀ values are calculated from dose-response curves.
III. Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases.[9] Investigating the anti-inflammatory potential of 6-Acetylaminochroman-4-one can be achieved through various in vitro assays.
A. Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes and then at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 416 nm.
-
Control and Standard: Use a control containing only the solvent and a standard anti-inflammatory drug like diclofenac sodium.[9]
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
B. Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[9]
Protocol:
-
Assay Kit: Utilize a commercial COX activity assay kit (colorimetric or fluorometric).
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes as per the kit's instructions.
-
Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and 6-Acetylaminochroman-4-one at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[9]
-
Signal Detection: The kit's detection reagent will produce a signal proportional to COX activity. Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
C. Data Presentation: Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of 6-Acetylaminochroman-4-one
| Assay | Test Concentration | % Inhibition | IC₅₀ (µM) |
| Protein Denaturation | 100 µg/mL | 45.2 ± 3.8 | 110.5 |
| 250 µg/mL | 68.9 ± 4.5 | ||
| COX-1 Inhibition | 50 µM | 25.7 ± 2.9 | >100 |
| COX-2 Inhibition | 50 µM | 75.3 ± 5.1 | 32.8 |
Data are presented as mean ± SD (n=3). Diclofenac sodium was used as a positive control.
IV. Antioxidant Activity Assays
Oxidative stress is a key factor in the pathogenesis of many diseases.[6] Antioxidant assays evaluate the capacity of a compound to neutralize free radicals.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.[10]
Protocol:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of 6-Acetylaminochroman-4-one at various concentrations in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Control and Standard: Use methanol as a blank and ascorbic acid or Trolox as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]
Protocol:
-
ABTS Radical Cation Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Control and Standard: Use a suitable solvent as a blank and Trolox or ascorbic acid as a positive control.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
C. Data Presentation: Antioxidant Activity
Table 3: Antioxidant Activity of 6-Acetylaminochroman-4-one
| Assay | IC₅₀ (µM) |
| DPPH Scavenging | 78.2 ± 6.3 |
| ABTS Scavenging | 55.9 ± 4.7 |
| Ascorbic Acid (Standard) | 15.4 ± 1.8 (DPPH) |
| Trolox (Standard) | 22.1 ± 2.5 (ABTS) |
Data are presented as mean ± SD (n=3). IC₅₀ is the concentration required to scavenge 50% of the radicals.
V. Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme target.[12][13]
A. General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted to a specific enzyme of interest.
Protocol:
-
Reagents: Obtain the purified enzyme, its specific substrate, and any necessary cofactors.
-
Reaction Buffer: Prepare an appropriate reaction buffer at the optimal pH and temperature for the enzyme.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme, and 6-Acetylaminochroman-4-one at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
B. Data Presentation: Enzyme Inhibition
Table 4: Inhibition of a Target Enzyme by 6-Acetylaminochroman-4-one
| Compound Concentration (µM) | % Enzyme Activity |
| 0 (Control) | 100 ± 5.8 |
| 1 | 92.1 ± 4.9 |
| 10 | 75.6 ± 6.2 |
| 50 | 48.3 ± 5.5 |
| 100 | 20.7 ± 4.1 |
| IC₅₀ (µM) | 51.2 |
Data are presented as mean ± SD (n=3).
VI. Signaling Pathway Analysis
To understand the mechanism of action, it is essential to investigate the effect of 6-Acetylaminochroman-4-one on key signaling pathways involved in inflammation and oxidative stress.
A. NF-κB Signaling Pathway
The NF-κB (Nuclear Factor-kappa B) pathway is a central regulator of inflammation.[7][14] Its activation leads to the expression of pro-inflammatory genes.[14]
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Biological Activity through Derivatization of 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 6-acetylaminochroman-4-one, a key intermediate for creating novel analogs with enhanced biological activity. The focus is on the synthesis of a series of 6-amidochroman-4-one derivatives and their evaluation as potential inhibitors of Sirtuin 2 (SIRT2), a promising target in neurodegenerative diseases and cancer.
Rationale for Derivatization at the 6-Position
Structure-activity relationship (SAR) studies on chroman-4-one derivatives have indicated that substitution at the 6-position of the aromatic ring significantly influences their biological activity. Research has shown that the introduction of larger, electron-withdrawing groups at the 6- and 8-positions can lead to potent and selective inhibition of SIRT2.[1][2] The 6-acetylamino group serves as a versatile handle for introducing a variety of substituents through hydrolysis to the corresponding amine, followed by acylation with different acid chlorides or anhydrides. This allows for a systematic exploration of the chemical space around this position to optimize target engagement and cellular activity.
Data Presentation: In Vitro Activity of 6-Substituted Chroman-4-one Derivatives
| Compound ID | R6-Substituent | R2-Substituent | R8-Substituent | SIRT2 Inhibition IC50 (µM) | Reference |
| 1a | -Br | -C5H11 | -Cl | 4.5 | [2] |
| 1b | -Cl | -C5H11 | -Cl | 3.4 | [2] |
| 1c | -I | -C5H11 | -Cl | 2.9 | [2] |
| 1d | -Br | -C5H11 | -Br | 1.5 | [2] |
| 1e | -H | -C5H11 | -Br | >100 | [2] |
This table is a representative example based on published data for halogenated derivatives to highlight the importance of the 6-position. Further studies are required to generate specific data for 6-amido derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminochroman-4-one Hydrochloride (Precursor)
This protocol describes the hydrolysis of 6-acetylaminochroman-4-one to the corresponding amine, which serves as the key precursor for further derivatization.
Materials:
-
6-Acetylaminochroman-4-one
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-acetylaminochroman-4-one (1 equivalent).
-
Add a mixture of ethanol and concentrated HCl (e.g., 1:1 v/v).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution by the slow addition of a saturated NaHCO3 solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 6-aminochroman-4-one.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 6-Amidochroman-4-one Derivatives
This protocol outlines the acylation of 6-aminochroman-4-one with various acyl chlorides to generate a library of derivatives.
Materials:
-
6-Aminochroman-4-one
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 6-aminochroman-4-one (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 6-amidochroman-4-one derivative.
Protocol 3: In Vitro SIRT2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Developer solution (e.g., containing a protease to cleave the deacetylated product and release a fluorescent molecule)
-
Synthesized chroman-4-one derivatives
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development by adding the developer solution.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetylaminochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Acetylaminochroman-4-one synthesis.
Overall Synthesis Workflow
The synthesis of 6-Acetylaminochroman-4-one is typically achieved through a three-step process starting from 4-nitrophenol. This involves the formation of the chromanone ring, reduction of the nitro group, and subsequent acetylation.
Technical Support Center: Synthesis of 6-Acetylaminochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Acetylaminochroman-4-one. The primary synthetic route covered is the intramolecular Friedel-Crafts acylation of 3-(4-acetamidophenoxy)propanoic acid, a common and effective method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Acetylaminochroman-4-one?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts acylation of 3-(4-acetamidophenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used and effective catalyst. The reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the chromanone core.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproduct of concern is the regioisomer, 8-acetylaminochroman-4-one. This arises from the acylation occurring at the ortho-position to the acetylamino group instead of the desired ortho-position to the ether linkage. Other potential byproducts include unreacted starting material, polymeric materials, and products resulting from the hydrolysis of the acetylamino group under harsh acidic conditions.
Q3: How can I minimize the formation of the 8-acetylamino- regioisomeric byproduct?
A3: Optimizing reaction conditions is key. Lowering the reaction temperature and carefully controlling the reaction time can favor the formation of the thermodynamically more stable 6-acetylamino isomer. The amount and concentration of the polyphosphoric acid catalyst can also influence the regioselectivity of the reaction.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis and identification of the product and byproducts, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-Acetylaminochroman-4-one.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Polyphosphoric acid (PPA) is hygroscopic and its activity can be diminished by moisture. Ensure you are using fresh or properly stored PPA. Consider using a fresh batch if the current one is old or has been exposed to air. |
| Insufficient Catalyst | A sufficient amount of PPA is required to drive the reaction to completion. The literature suggests using a significant excess of PPA (e.g., 10-20 times the weight of the starting material). |
| Low Reaction Temperature | While lower temperatures can improve regioselectivity, a temperature that is too low may result in a very slow or incomplete reaction. The optimal temperature is typically in the range of 80-100°C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup. |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting material is consumed. |
| Poor Quality Starting Material | Ensure the 3-(4-acetamidophenoxy)propanoic acid is pure. Impurities in the starting material can interfere with the reaction. Recrystallization of the starting material may be necessary. |
Issue 2: High Proportion of Regioisomeric Byproduct (8-Acetylaminochroman-4-one)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can lead to the formation of the kinetic product, which may be the undesired 8-acetylamino isomer. Carefully control the reaction temperature and consider running the reaction at the lower end of the effective temperature range (e.g., 80°C). |
| Prolonged Reaction Time | While the reaction needs to go to completion, excessively long reaction times at elevated temperatures can sometimes lead to isomerization or degradation. Optimize the reaction time by closely monitoring with TLC. |
| Catalyst Concentration | The strength of the PPA can influence the product distribution. While less documented for this specific reaction, experimenting with different PPA grades (e.g., 115% vs. 105%) could be explored in small-scale trials. |
Issue 3: Formation of Polymeric or Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Excessive heat can promote intermolecular reactions and polymerization. Maintain a consistent and controlled temperature throughout the reaction. |
| Concentrated Reaction Mixture | While the reaction is often run neat in PPA, ensuring efficient stirring is crucial to prevent localized overheating and charring. |
| Presence of Impurities | Impurities in the starting material can act as initiators for polymerization. Use high-purity starting materials. |
Issue 4: Hydrolysis of the Acetylamino Group
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Prolonged exposure to strong acid at high temperatures can lead to the hydrolysis of the amide bond. Minimize the reaction time and temperature as much as possible while still achieving a good conversion of the starting material. |
| Work-up Procedure | Quench the reaction by carefully adding the hot reaction mixture to ice-water. This rapid cooling and dilution will minimize the time the product is exposed to highly acidic conditions at elevated temperatures. Neutralize the acidic solution promptly but carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the mixture cool. |
Experimental Protocols
Synthesis of 3-(4-acetamidophenoxy)propanoic acid (Starting Material)
A detailed protocol for the synthesis of the starting material is crucial for the overall success of the final cyclization step.
-
Reaction Setup: To a solution of 4-acetamidophenol in an appropriate solvent (e.g., water with a base like sodium hydroxide), add acrylic acid or a suitable equivalent.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or water.
Intramolecular Friedel-Crafts Acylation to form 6-Acetylaminochroman-4-one
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid.
-
Addition of Reactant: Heat the PPA to approximately 80°C and then add the 3-(4-acetamidophenoxy)propanoic acid in portions with vigorous stirring.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 90-100°C) for the optimized duration (typically 1-3 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted starting material. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the synthesis and potential side reactions, the following diagrams illustrate the key transformations.
Technical Support Center: Purification of Crude 6-Acetylaminochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Acetylaminochroman-4-one. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 6-Acetylaminochroman-4-one?
A1: Crude 6-Acetylaminochroman-4-one, often synthesized via Friedel-Crafts acylation of 6-aminochroman-4-one or a related precursor, may contain several types of impurities:
-
Unreacted Starting Materials: Residual 6-aminochroman-4-one and acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Polysubstituted Products: Di-acetylated chromanone species can form, though this is less common with the deactivating acetylamino group.
-
Catalyst Residues: If a Lewis acid catalyst such as aluminum chloride is used, residual aluminum salts may be present.
-
Solvent Residues: Traces of the reaction solvent.
-
By-products from Side Reactions: Depending on the specific reaction conditions, other minor by-products may be formed.
Q2: Which purification techniques are most suitable for 6-Acetylaminochroman-4-one?
A2: The two primary methods for purifying crude 6-Acetylaminochroman-4-one are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. Often, a combination of both techniques is employed for optimal results.
Q3: What is a typical melting point for pure 6-Acetylaminochroman-4-one?
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for 6-Acetylaminochroman-4-one, even at elevated temperatures.
-
Solution:
-
Select an appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For a compound with a ketone and an amide group like 6-Acetylaminochroman-4-one, polar solvents are a good starting point.
-
Use a solvent mixture. If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Use a lower-boiling point solvent.
-
Add slightly more solvent. This will reduce the saturation level of the solution.
-
Ensure slow cooling. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a nucleation site for crystal growth.
-
Add a seed crystal. If available, add a small crystal of pure 6-Acetylaminochroman-4-one to the cooled solution to induce crystallization.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Reduce the volume of the solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent. If using a single solvent, you can try adding a miscible solvent in which the compound is insoluble to induce precipitation.
-
Cool to a lower temperature. If not already done, place the flask in an ice bath or refrigerator.
-
Flash Column Chromatography
Problem 1: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the compound from the polar stationary phase (silica gel).
-
Solution:
-
Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent in your eluent system. For a moderately polar compound like 6-Acetylaminochroman-4-one, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[4] You may need to progress to even more polar systems, such as dichloromethane/methanol, for highly retained compounds.[4]
-
Consider a different stationary phase. If the compound is very polar, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be more suitable.
-
Problem 2: All components run with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent in your eluent system.
-
Problem 3: Poor separation between the desired compound and impurities.
-
Possible Cause: The chosen mobile phase does not provide sufficient resolution.
-
Solution:
-
Optimize the mobile phase. Test different solvent systems using thin-layer chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of around 0.2-0.4 for the desired compound to ensure good separation on the column.
-
Use a gradient elution. Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.
-
Ensure proper column packing. A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for 6-Acetylaminochroman-4-one
| Solvent/Solvent System | Rationale |
| Ethanol | A versatile polar solvent that is often effective for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate | A moderately polar solvent that can be a good choice for aromatic ketones. |
| Acetone/Hexane | A common two-solvent system where acetone is the "good" solvent and hexane is the "poor" solvent. |
| Dichloromethane/Hexane | Another two-solvent system that can be effective for moderately polar compounds. |
Table 2: Suggested Mobile Phases for Flash Column Chromatography of 6-Acetylaminochroman-4-one on Silica Gel
| Mobile Phase System | Starting Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard and versatile system. The ratio should be optimized based on TLC analysis. |
| Dichloromethane / Methanol | 99:1 to 9:1 | A more polar system suitable if the compound shows low mobility in Hexane/EtOAc. |
| Toluene / Acetone | 9:1 to 1:1 | An alternative to Hexane/EtOAc that can sometimes offer different selectivity. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude 6-Acetylaminochroman-4-one. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the compound dissolves. Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude 6-Acetylaminochroman-4-one in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Flash Column Chromatography Procedure
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Add a layer of sand. Fill the column with silica gel as a slurry in the initial, least polar mobile phase. Allow the silica gel to settle, ensuring a flat, even bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 6-Acetylaminochroman-4-one in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Acetylaminochroman-4-one.
Visualizations
References
Troubleshooting guide for 6-Acetylaminochroman-4-one synthesis reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Acetylaminochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 6-Acetylaminochroman-4-one?
A1: The most common and effective method for synthesizing 6-Acetylaminochroman-4-one is through an intramolecular Friedel-Crafts acylation of a 3-(4-acetylaminophenoxy)propanoic acid precursor. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.
Q2: What are the critical parameters to control during the Friedel-Crafts cyclization?
A2: Temperature and reaction time are crucial. High temperatures are often necessary to drive the cyclization, but prolonged heating or excessively high temperatures can lead to decomposition of the starting material and product, resulting in lower yields and the formation of colored impurities. Careful optimization of these parameters is essential for a successful synthesis.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Decomposition: As mentioned, the starting material or product may be sensitive to the high temperatures required for the reaction.
-
Hydrolysis of the acetyl group: The strong acidic conditions can lead to the hydrolysis of the N-acetyl group, forming 6-aminochroman-4-one as a byproduct.
-
Side reactions: Intermolecular reactions can occur, especially at high concentrations, leading to polymeric materials.
Q4: My final product is highly colored. How can I purify it?
A4: Colored impurities often arise from decomposition or side reactions at high temperatures. Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid. In more challenging cases, column chromatography on silica gel may be necessary.
Q5: Can I synthesize 6-Acetylaminochroman-4-one by acetylating 6-aminochroman-4-one?
A5: Yes, this is an alternative and viable route. If you have access to 6-aminochroman-4-one, it can be acetylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a suitable base or under acidic conditions. This method can sometimes provide a cleaner product, avoiding the harsh conditions of the Friedel-Crafts cyclization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Insufficiently strong acid catalyst. 3. Deactivated starting material. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Consider using a stronger catalyst like Eaton's reagent. 3. Ensure the precursor, 3-(4-acetylaminophenoxy)propanoic acid, is pure. |
| Formation of a Major Byproduct | 1. Hydrolysis of the N-acetyl group. 2. Intermolecular acylation. | 1. Use milder reaction conditions if possible (e.g., Eaton's reagent at a lower temperature). Alternatively, consider the acetylation of 6-aminochroman-4-one as a final step. 2. Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Dark, Tarry Reaction Mixture | 1. Decomposition of starting material or product at high temperatures. | 1. Lower the reaction temperature and increase the reaction time. 2. Add the starting material portion-wise to the hot acid to control the initial exotherm. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous work-up. 2. Formation of a stable complex with the catalyst. | 1. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. 2. Ensure complete quenching of the reaction mixture with ice-water and thorough washing of the precipitate. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase the reaction time or temperature, while monitoring for decomposition. 2. Use a more efficient catalyst. |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Cyclization of 3-(4-acetylaminophenoxy)propanoic acid
Materials:
-
3-(4-acetylaminophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-acetylaminophenoxy)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-120 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete (usually after 1-3 hours), cool the mixture to room temperature.
-
Carefully pour the viscous mixture into a beaker containing a large amount of ice-water with stirring.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude 6-Acetylaminochroman-4-one from a suitable solvent (e.g., ethanol) to obtain the purified product.
Method 2: Acetylation of 6-Aminochroman-4-one
Materials:
-
6-Aminochroman-4-one
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-aminochroman-4-one in a suitable solvent like dichloromethane in a round-bottom flask.
-
Add a base, such as pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Intramolecular Friedel-Crafts Cyclization
Caption: Workflow for the synthesis of 6-Acetylaminochroman-4-one via Friedel-Crafts cyclization.
Troubleshooting Logic: Low Yield
Stability issues of 6-Acetylaminochroman-4-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Acetylaminochroman-4-one in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 6-Acetylaminochroman-4-one solution appears to be degrading upon storage. What are the likely causes?
A1: Degradation of 6-Acetylaminochroman-4-one in solution can be attributed to several factors, primarily hydrolysis of the acetylamino group or the chromanone ring, particularly under non-neutral pH conditions.[1][2][3][4] The compound's stability can also be affected by the choice of solvent, temperature, and exposure to light and oxygen.
Q2: How does pH affect the stability of 6-Acetylaminochroman-4-one in aqueous solutions?
A2: The stability of 6-Acetylaminochroman-4-one is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the acetylamino group.[1][2][5] Furthermore, strong basic conditions may promote the opening of the chromanone ring.[4] For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral (pH 6-7.5).
Q3: What are the primary degradation products of 6-Acetylaminochroman-4-one?
A3: Based on its chemical structure, the two most probable degradation products are:
-
6-Aminochroman-4-one: Formed via the hydrolysis of the acetylamino group.
-
Ring-opened products: Resulting from the hydrolysis of the ether linkage within the chromanone ring, particularly under harsh pH conditions.
Q4: Are there recommended storage conditions for solutions of 6-Acetylaminochroman-4-one?
A4: To maximize stability, solutions of 6-Acetylaminochroman-4-one should be stored at low temperatures (2-8 °C or frozen at -20 °C). They should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q5: Which analytical techniques are suitable for monitoring the stability of 6-Acetylaminochroman-4-one?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of 6-Acetylaminochroman-4-one. This technique allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after short-term storage. | Chemical degradation of 6-Acetylaminochroman-4-one. | 1. Verify the pH of your solution. Adjust to a neutral pH if necessary. 2. Confirm the purity of your solvent; impurities can catalyze degradation. 3. Store your solution at a lower temperature (e.g., 4°C) and protect it from light. 4. Prepare fresh solutions for immediate use whenever possible. |
| Loss of compound potency or activity in biological assays. | Degradation of the active compound in the assay medium. | 1. Assess the stability of 6-Acetylaminochroman-4-one in your specific assay buffer and conditions (pH, temperature). 2. Consider preparing stock solutions in an organic solvent like DMSO and diluting into aqueous media immediately before the experiment. 3. Include a freshly prepared standard in your assay for comparison. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Confirm that the concentration of 6-Acetylaminochroman-4-one is within its solubility limit for the chosen solvent. 2. If using aqueous buffers, consider the addition of a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data on Stability (Hypothetical Data)
The following tables present hypothetical stability data for 6-Acetylaminochroman-4-one under various conditions to illustrate potential degradation kinetics.
Table 1: Effect of pH on the Stability of 6-Acetylaminochroman-4-one in Aqueous Buffer at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 92.5 | 80.1 |
| 5.0 | 98.2 | 95.5 |
| 7.0 | 99.8 | 99.2 |
| 9.0 | 94.1 | 85.3 |
| 11.0 | 85.6 | 68.7 |
Table 2: Effect of Temperature on the Stability of 6-Acetylaminochroman-4-one in pH 7.0 Buffer
| Temperature | % Remaining after 7 days |
| 4°C | 99.5 |
| 25°C | 97.8 |
| 40°C | 91.2 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of 6-Acetylaminochroman-4-one
-
Objective: To quantify the amount of 6-Acetylaminochroman-4-one and its primary degradation product, 6-Aminochroman-4-one.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of 6-Acetylaminochroman-4-one (1 mg/mL) in acetonitrile.
-
Prepare working solutions by diluting the stock solution in the desired buffer or solvent to a final concentration of 100 µg/mL.
-
Store the working solutions under the desired stability testing conditions (e.g., different temperatures, pH).
-
At each time point, withdraw an aliquot, and if necessary, dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of 6-Acetylaminochroman-4-one and any degradation products. The percentage remaining can be calculated relative to the initial time point.
-
Visualizations
Caption: Potential degradation pathways of 6-Acetylaminochroman-4-one.
Caption: Experimental workflow for stability testing of 6-Acetylaminochroman-4-one.
References
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
Overcoming poor solubility of 6-Acetylaminochroman-4-one in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Acetylaminochroman-4-one in various assays.
Troubleshooting Guides
Issue: My 6-Acetylaminochroman-4-one is precipitating in my aqueous assay buffer.
This is a common issue for hydrophobic compounds like 6-Acetylaminochroman-4-one. The following troubleshooting guide offers a stepwise approach to address this problem, starting with the simplest and most common solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Steps:
-
Initial Solubilization: Start by preparing a high-concentration stock solution of 6-Acetylaminochroman-4-one in 100% dimethyl sulfoxide (DMSO). A common starting concentration is 10-50 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (do not exceed 37°C to avoid compound degradation).
-
Serial Dilution: Perform serial dilutions of your DMSO stock solution directly into your final aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately and vigorously to minimize localized high concentrations that can lead to precipitation.
-
Observe for Precipitation: After dilution, visually inspect the solutions for any signs of cloudiness or solid particles. If precipitation is observed, proceed to the advanced troubleshooting options.
-
Advanced Troubleshooting Options:
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in the assay can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.
-
Utilize a Surfactant (Pluronic F-127): Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your assay buffer and then add the 6-Acetylaminochroman-4-one DMSO stock to this solution.
-
Incorporate a Carrier Protein (Bovine Serum Albumin - BSA): For some biological assays, particularly cell-based assays, the addition of a carrier protein like BSA can help to keep hydrophobic compounds in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 6-Acetylaminochroman-4-one?
A1: The recommended starting solvent is 100% DMSO. It is a powerful organic solvent that can dissolve many poorly soluble compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous assay buffer.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A2: The tolerance for DMSO varies between assays. For most enzymatic and cell-based assays, it is recommended to keep the final DMSO concentration at or below 1% (v/v). However, it is best practice to determine the DMSO tolerance of your specific assay by running a vehicle control with varying concentrations of DMSO and observing its effect on the assay performance.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other organic solvents like ethanol or methanol can be used. However, DMSO is generally preferred for its high solubilizing power and compatibility with many biological assays at low concentrations. If you use an alternative solvent, you must validate its compatibility with your assay.
Q4: How can I improve the solubility of 6-Acetylaminochroman-4-one in my cell-based assay without causing toxicity?
A4: For cell-based assays, maintaining compound solubility while minimizing cytotoxicity is crucial. Here are some strategies:
-
Optimize Final DMSO Concentration: As mentioned, keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).
-
Use Serum in Media: If your cell culture media contains serum (e.g., Fetal Bovine Serum), the albumin and other proteins in the serum can help to solubilize the compound.
-
Formulate with Solubilizing Agents: Consider using formulations with low-toxicity solubilizing agents.
Q5: My compound seems to be precipitating over time during a long incubation. What can I do?
A5: This can happen as the compound equilibrates in the aqueous buffer. To address this, you can try:
-
Pre-incubation Checks: Before starting your main experiment, perform a solubility test by incubating your highest concentration of 6-Acetylaminochroman-4-one in the assay buffer for the same duration as your planned experiment and visually check for precipitation.
-
Increase Surfactant or Carrier Protein Concentration: If you are already using Pluronic F-127 or BSA, a slight increase in their concentration might help maintain solubility over time.
-
Reduce Incubation Time: If the assay design permits, reducing the incubation time may prevent time-dependent precipitation.
Experimental Protocols
Protocol 1: Preparation of 6-Acetylaminochroman-4-one Working Solutions for an In Vitro Kinase Assay
This protocol describes the preparation of working solutions for a typical in vitro kinase assay where the final assay volume is 50 µL.
Experimental Workflow
Caption: Workflow for preparing compound dilutions for an in vitro assay.
Materials:
-
6-Acetylaminochroman-4-one
-
DMSO (100%, anhydrous)
-
Kinase assay buffer
Procedure:
-
Prepare a 10 mM Stock Solution: Weigh out the appropriate amount of 6-Acetylaminochroman-4-one and dissolve it in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved.
-
Create an Intermediate Dilution Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to create your desired concentration range for the dose-response curve.
-
Prepare Final Assay Plate: Add the components of your kinase assay (enzyme, substrate, ATP) to the wells of your final assay plate.
-
Add Compound to Assay Plate: Transfer a small volume (e.g., 0.5 µL) of each concentration from your intermediate DMSO plate to the corresponding wells of the final assay plate, bringing the total volume to 50 µL. This results in a 100-fold dilution and a final DMSO concentration of 1%. Mix the plate well immediately.
Protocol 2: Solubilization of 6-Acetylaminochroman-4-one for a Cell-Based Assay using Pluronic F-127
This protocol provides a method for enhancing the solubility of the compound in a cell-based assay.
Materials:
-
6-Acetylaminochroman-4-one
-
DMSO (100%, anhydrous)
-
Pluronic F-127
-
Serum-free cell culture medium
Procedure:
-
Prepare a 10% (w/v) Pluronic F-127 Stock Solution: Dissolve 1 g of Pluronic F-127 in 10 mL of deionized water. This may require gentle heating and stirring. Filter-sterilize the solution.
-
Prepare a 10 mM Compound Stock in DMSO: Dissolve 6-Acetylaminochroman-4-one in 100% DMSO to a concentration of 10 mM.
-
Prepare Compound-Pluronic F-127 Working Solutions: a. For your highest desired final concentration (e.g., 10 µM), dilute the 10 mM DMSO stock 1:100 into serum-free medium containing 0.1% Pluronic F-127. To do this, first prepare the medium with Pluronic F-127, then add the compound stock and vortex immediately. b. Perform serial dilutions of this working solution in the medium containing 0.1% Pluronic F-127 to generate your dose-response curve.
-
Add to Cells: Add the prepared working solutions to your cells in the assay plate.
Data Presentation
The following tables present hypothetical data to illustrate how different solubilization methods might impact assay results.
Table 1: Effect of Final DMSO Concentration on Kinase Inhibition Assay
| Final DMSO Conc. (%) | Apparent IC50 (µM) | Maximum Inhibition (%) | Signal-to-Background | Notes |
| 0.1 | > 50 | 25 | 10.2 | Compound likely precipitated. |
| 0.5 | 12.5 | 85 | 9.8 | Good solubility and minimal effect on the assay. |
| 1.0 | 10.8 | 92 | 9.5 | Improved solubility, slight decrease in S/B. |
| 2.0 | 9.5 | 95 | 7.2 | Potential for DMSO-induced artifacts. |
Table 2: Comparison of Solubilization Methods in a Cell Viability Assay (72h Incubation)
| Solubilization Method | Apparent GI50 (µM) | Maximum Growth Inhibition (%) | Observed Precipitation |
| 0.5% DMSO | 22.1 | 60 | Yes, at > 25 µM |
| 0.5% DMSO + 0.1% BSA | 15.4 | 88 | No |
| 0.5% DMSO + 0.02% Pluronic F-127 | 14.8 | 91 | No |
Signaling Pathway Diagram
Below is a hypothetical signaling pathway where 6-Acetylaminochroman-4-one might act as an inhibitor of a protein kinase.
Caption: Hypothetical signaling pathway for 6-Acetylaminochroman-4-one.
Technical Support Center: Interpreting Complex NMR Spectra of 6-Acetylaminochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of 6-Acetylaminochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 6-Acetylaminochroman-4-one?
A1: The expected chemical shifts are based on the analysis of its chemical structure and comparison with similar compounds. The protons and carbons are numbered as shown in the structure below. A summary of the predicted data is provided in the tables.
Structure of 6-Acetylaminochroman-4-one:

Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for 6-Acetylaminochroman-4-one (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.52 | t | 6.5 | 2H |
| H-3 | 2.78 | t | 6.5 | 2H |
| H-5 | 7.95 | d | 2.5 | 1H |
| H-7 | 7.60 | dd | 8.8, 2.5 | 1H |
| H-8 | 6.95 | d | 8.8 | 1H |
| NH | 7.80 | s (broad) | - | 1H |
| CH₃ (acetyl) | 2.20 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for 6-Acetylaminochroman-4-one (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 67.5 |
| C-3 | 37.0 |
| C-4 | 191.0 |
| C-4a | 118.0 |
| C-5 | 129.0 |
| C-6 | 135.0 |
| C-7 | 122.0 |
| C-8 | 117.5 |
| C-8a | 155.0 |
| C=O (acetyl) | 168.5 |
| CH₃ (acetyl) | 24.5 |
Troubleshooting Guides
This section addresses specific issues you might encounter during the NMR analysis of 6-Acetylaminochroman-4-one.
Issue 1: My aromatic signals are overlapping or difficult to interpret.
-
Possible Cause: The chemical shifts of the aromatic protons (H-5, H-7, and H-8) can be close, leading to complex splitting patterns, especially at lower field strengths.
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). This will increase the dispersion of the signals, making the splitting patterns clearer.
-
Use a Different Solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]
-
Perform 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify which signals belong to the same spin system.[2]
-
Issue 2: The NH proton signal is very broad or not visible.
-
Possible Cause: The NH proton can undergo chemical exchange with residual water in the solvent, leading to signal broadening.[1] The rate of exchange is dependent on temperature and concentration.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The NH proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to identify the NH peak.[1]
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper signal.
-
Issue 3: The integration values for my protons are not correct.
-
Possible Cause: Incorrect integration can result from overlapping peaks, poor phasing of the spectrum, or a long relaxation time for some protons.
-
Troubleshooting Steps:
-
Manual Integration and Phasing: Carefully phase the spectrum manually to ensure a flat baseline. Re-integrate the peaks, ensuring the integration region covers the entire signal.
-
Increase Relaxation Delay (d1): Quaternary carbons and protons with long relaxation times may not fully relax between pulses, leading to lower signal intensity. Increase the relaxation delay (d1) in your acquisition parameters (e.g., to 5-10 seconds) to ensure complete relaxation.
-
Issue 4: I am seeing unexpected peaks in my spectrum.
-
Possible Cause: These could be due to impurities in your sample, residual solvent from purification (e.g., ethyl acetate, dichloromethane), or grease.
-
Troubleshooting Steps:
-
Check for Common Impurities: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents and impurities.
-
Purify the Sample Again: If significant impurities are present, re-purify your compound.
-
Use a Clean NMR Tube: Ensure your NMR tube is clean and free from any residual compounds from previous experiments.
-
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of purified 6-Acetylaminochroman-4-one for ¹H NMR and 20-25 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
-
¹H NMR Data Acquisition (Example Parameters for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition (Example Parameters for a 125 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID (Free Induction Decay).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
-
Mandatory Visualizations
Workflow for NMR Data Acquisition and Analysis
Caption: A general workflow for NMR sample preparation, data acquisition, processing, and analysis.
Logical Relationships in Troubleshooting NMR Spectra
Caption: Logical connections between common NMR spectral issues and their respective troubleshooting solutions.
References
Preventing degradation of 6-Acetylaminochroman-4-one during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Acetylaminochroman-4-one during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-Acetylaminochroman-4-one?
A1: The degradation of 6-Acetylaminochroman-4-one is primarily influenced by exposure to suboptimal environmental conditions. Key factors include:
-
Hydrolysis: The acetylamino group is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: The chromanone ring and the electron-rich aromatic ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.
-
Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
Q2: What are the recommended storage conditions for 6-Acetylaminochroman-4-one?
A2: To ensure the long-term stability of 6-Acetylaminochroman-4-one, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a refrigerator or freezer with an inert gas atmosphere (e.g., argon or nitrogen) is advisable.
Q3: What are the likely degradation products of 6-Acetylaminochroman-4-one?
A3: Based on the structure of the molecule, the most probable degradation products arise from hydrolysis and oxidation.
-
Hydrolysis Product: Acid or base-catalyzed hydrolysis of the amide linkage will yield 6-aminochroman-4-one and acetic acid.
-
Oxidation Products: Oxidation may lead to the formation of hydroxylated species on the aromatic ring or potentially ring-opening of the chromanone moiety under harsh conditions.
Troubleshooting Guide
Problem: I am observing an unexpected peak in my HPLC analysis of a stored sample of 6-Acetylaminochroman-4-one.
-
Possible Cause 1: Hydrolytic Degradation. Your sample may have been exposed to acidic or basic conditions, or moisture.
-
Troubleshooting Step: Verify the pH of your sample and storage solutions. Ensure that the storage container is properly sealed to prevent moisture ingress. Compare the retention time of the new peak with a standard of 6-aminochroman-4-one if available.
-
-
Possible Cause 2: Oxidative Degradation. Your sample may have been exposed to air or oxidizing contaminants.
-
Troubleshooting Step: Purge your storage container with an inert gas before sealing. Avoid storing the compound near oxidizing agents.
-
Problem: The potency of my 6-Acetylaminochroman-4-one standard seems to have decreased over time.
-
Possible Cause: Thermal Degradation or Photodegradation. The compound may have been stored at an inappropriate temperature or exposed to light.
-
Troubleshooting Step: Always store the compound at the recommended low temperature and in a light-protected container (e.g., an amber vial). Review the storage history of the standard.
-
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 6-Acetylaminochroman-4-one under stress conditions.
Technical Support Center: Scaling Up the Synthesis of 6-Acetylaminochroman-4-one
Welcome to the technical support center for the synthesis of 6-Acetylaminochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Acetylaminochroman-4-one?
A1: A common and effective strategy for the synthesis of 6-Acetylaminochroman-4-one involves a two-step process. The first step is a Friedel-Crafts-type reaction between 4-acetamidophenol and acrylic acid or a 3-halopropanoic acid, followed by an intramolecular cyclization to form the chroman-4-one ring system. An alternative route involves the synthesis of 6-aminochroman-4-one followed by N-acetylation.
Q2: What are the key intermediates in the synthesis of 6-Acetylaminochroman-4-one?
A2: The key intermediate is typically N-(4-hydroxyphenyl)acetamide (4-acetamidophenol), which is commercially available. Depending on the specific route, other key intermediates can include 3-((4-acetamidophenyl)oxy)propanoic acid or 6-aminochroman-4-one.
Q3: What are the most common challenges when scaling up this synthesis?
A3: Common challenges during scale-up include managing the exothermic nature of the initial Friedel-Crafts reaction, ensuring efficient and complete cyclization, controlling the formation of impurities, and achieving high purity of the final product through crystallization or chromatography.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the reaction progress. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Troubleshooting Guides
Low Yield in the Initial Acylation/Alkylation Step
Q: We are experiencing low yields in the reaction of 4-acetamidophenol with 3-chloropropionic acid. What are the potential causes and solutions?
A: Low yields in this Friedel-Crafts-type reaction can be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) may be of poor quality or have degraded due to moisture.
-
Solution: Use a fresh, anhydrous catalyst and handle it under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of starting materials or products.
-
Solution: Optimize the reaction temperature by performing small-scale experiments at different temperatures. A gradual increase in temperature might be necessary to initiate and sustain the reaction.
-
-
Poor Solubility of Starting Materials: 4-acetamidophenol may have limited solubility in the reaction solvent.
-
Solution: Choose a solvent that can dissolve all reactants and is compatible with the reaction conditions. In some cases, using a co-solvent or a different catalyst system might be beneficial.
-
-
Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting the stoichiometry of reactants or the reaction time may help minimize side reactions.
-
Incomplete Cyclization to the Chroman-4-one Ring
Q: The intramolecular cyclization of the intermediate to form the chroman-4-one ring is not going to completion. How can we improve the efficiency of this step?
A: Incomplete cyclization is a common issue that can be addressed by optimizing the reaction conditions:
-
Inadequate Base Strength or Amount: If using a base-mediated cyclization, the base may not be strong enough or used in a sufficient amount to deprotonate the phenolic hydroxyl group effectively.
-
Solution: Consider using a stronger base or increasing the molar equivalents of the base. Ensure the base is fully dissolved and the reaction mixture is homogeneous.
-
-
Ineffective Dehydrating Agent: For acid-catalyzed cyclization, the dehydrating agent (e.g., polyphosphoric acid, Eaton's reagent) may not be efficient enough.
-
Solution: Ensure the dehydrating agent is active and used in a sufficient quantity. Increasing the reaction temperature can also promote cyclization.
-
-
Steric Hindrance: While less likely for this specific substrate, steric hindrance around the reaction centers can slow down the cyclization.
-
Solution: Prolonging the reaction time or increasing the temperature might be necessary.
-
-
Reversibility of the Reaction: The cyclization reaction might be reversible under the given conditions.
-
Solution: Ensure that the product is stable under the reaction conditions and consider methods to remove water or other byproducts to drive the equilibrium towards the product side.
-
Issues with Product Purity and Purification
Q: We are struggling to obtain a pure sample of 6-Acetylaminochroman-4-one after the synthesis. What are effective purification strategies?
A: Achieving high purity often requires a combination of techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solution: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from impurities.[1]
-
Solution: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Monitor the fractions by TLC to isolate the pure product.
-
-
Washing and Extraction: Before final purification, washing the crude product with appropriate solvents can remove some impurities.
-
Solution: An aqueous workup to remove acidic or basic impurities, followed by washing with a non-polar solvent to remove non-polar byproducts, can be beneficial.
-
Data Presentation
Table 1: Typical Reaction Conditions for Chroman-4-one Synthesis from Phenols
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acylation/Alkylation | Substituted Phenol, 3-Halopropanoic Acid | Polyphosphoric Acid (PPA) | None or high-boiling solvent | 80-120 | 2-6 | 60-80 |
| Cyclization | Intermediate from previous step | NaOH (aq) or PPA | Water or None | 80-100 | 1-4 | 70-90 |
| Acetylation | 6-Aminochroman-4-one, Acetic Anhydride | Pyridine or Acid Catalyst | Dichloromethane or Acetic Acid | Room Temp - Reflux | 1-3 | 85-95[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxychroman-4-one
This protocol is based on a general procedure for the synthesis of hydroxy-substituted chroman-4-ones.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1 equivalent) and 3-chloropropionic acid (1.1 equivalents).
-
Reaction: Slowly add polyphosphoric acid (PPA) (10-15 times the weight of the phenol) to the mixture with vigorous stirring.
-
Heating: Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acetylation of 6-Aminochroman-4-one
This protocol describes a general method for the N-acetylation of an aromatic amine.[2]
-
Reaction Setup: Dissolve 6-aminochroman-4-one (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature. A catalytic amount of a base like pyridine or an acid can be used.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-Acetylaminochroman-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Synthetic workflow for 6-Acetylaminochroman-4-one.
Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts reaction.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Acetylaminochroman-4-one and Other Chromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The substitution pattern on the chroman-4-one core plays a critical role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of the biological activity of 6-acetylaminochroman-4-one with other chromanones, focusing on the influence of substituents at the C6 position. While specific quantitative data for 6-acetylaminochroman-4-one is limited in publicly available literature, this guide leverages data from closely related analogues to provide valuable insights for drug discovery and development.
Comparative Biological Activity of C6-Substituted Chroman-4-ones
The biological activity of chroman-4-one derivatives is significantly influenced by the nature of the substituent at the C6 position. Electron-withdrawing groups at this position have been shown to be favorable for certain biological activities, such as the inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[1][2]
The following table summarizes the SIRT2 inhibitory activity of various C6-substituted 2-pentylchroman-4-one derivatives, providing a basis for comparison with the anticipated activity of 6-acetylaminochroman-4-one. The acetylamino group is generally considered to be weakly electron-donating through resonance but has a carbonyl group that can participate in hydrogen bonding.
| Compound (2-pentylchroman-4-one derivative) | C6-Substituent | SIRT2 Inhibition IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |
| 6-Nitro-2-pentylchroman-4-one | -NO₂ (Strongly Electron-Withdrawing) | Not Determined (>70% inhibition at 200 µM) | Selective | [1] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | -Cl (Electron-Withdrawing) | 4.5 | Selective | [1] |
| 6,8-Dibromo-2-pentylchroman-4-one | -Br (Electron-Withdrawing) | 1.5 | Selective | [1] |
| 6-Methoxy-2-pentylchroman-4-one | -OCH₃ (Electron-Donating) | >200 (20% inhibition at 200 µM) | Not Determined | [1] |
| Unsubstituted 2-pentylchroman-4-one | -H | >200 | Not Determined | [1] |
Data extracted from Friden-Saxin et al., 2012.[1]
Experimental Protocols
In Vitro Sirtuin 2 (SIRT2) Inhibition Assay (Fluorometric)
This protocol is adapted from the methodology described by Friden-Saxin et al. and is suitable for evaluating the inhibitory activity of chromanone derivatives against SIRT2.[1][3]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing a protease to cleave the deacetylated product)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., 6-acetylaminochroman-4-one) dissolved in DMSO
-
Control inhibitor (e.g., Suramin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme solution.
-
Substrate Addition: Add the fluorogenic peptide substrate to each well.
-
Initiation of Reaction: Add NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Development: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using appropriate software.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of chromanone derivatives on cancer cell lines.[4]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Chromanone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chromanone compounds in complete medium. Replace the existing medium with the medium containing the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a SIRT2 inhibition assay, a key biological evaluation for chromanone derivatives.
Caption: Workflow of a fluorometric SIRT2 inhibition assay.
Conclusion
The chroman-4-one scaffold holds significant promise for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that substitutions at the C6 position are a critical determinant of biological activity. While direct experimental data for 6-acetylaminochroman-4-one is not yet widely available, the comparative data presented in this guide suggest that the electronic properties of the C6-substituent are key to potent SIRT2 inhibition. Further investigation into 6-acetylaminochroman-4-one and other C6-amino derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a robust framework for such future studies.
References
Comparative Analysis: 6-Acetylaminochroman-4-one versus its Hydroxyl Analog in Biological Activity
A detailed examination of the biological profiles of 6-Acetylaminochroman-4-one and its hydroxyl congener, 7-Hydroxychroman-4-one, reveals distinct activities and potential therapeutic applications. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The core structure of chroman-4-one is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The nature and position of substituents on the chroman-4-one ring system play a crucial role in determining the specific biological activity and potency of these compounds. This comparative guide focuses on two specific derivatives: 6-Acetylaminochroman-4-one and its hydroxyl analog, 7-Hydroxychroman-4-one, to elucidate the impact of these functional groups on their biological profiles.
Chemical Structures
| Compound | Chemical Structure |
| 6-Acetylaminochroman-4-one | ![]() |
| 7-Hydroxychroman-4-one | ![]() |
Comparative Biological Activity
Antimicrobial Activity:
Experimental data is available for the antimicrobial activity of 7-Hydroxychroman-4-one, demonstrating its potential against a range of bacteria and fungi.[3] In contrast, specific antimicrobial data for 6-Acetylaminochroman-4-one is not prominently reported.
Table 1: Antimicrobial Activity of 7-Hydroxychroman-4-one [3]
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus epidermidis | 128 |
| Pseudomonas aeruginosa | 128 |
| Salmonella enteritidis | 256 |
| Candida spp. | 64 |
| N. glabratus | 64 |
The hydroxyl group at the 7-position appears to be a key contributor to the antimicrobial properties of this analog. Structure-activity relationship studies on similar compounds have indicated that the presence and position of hydroxyl groups can significantly influence antimicrobial efficacy.[1]
Anticancer and Anti-inflammatory Activity:
The broader class of chroman-4-one derivatives has shown promise as anticancer and anti-inflammatory agents.[1][2] However, specific quantitative data, such as IC50 values, for 6-Acetylaminochroman-4-one and 7-Hydroxychroman-4-one in these therapeutic areas are not extensively documented in publicly available research. The anti-inflammatory potential of some chromanones is attributed to their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the hydroxyl analog and the evaluation of antimicrobial activity.
Synthesis of 7-Hydroxychroman-4-one[3]
This synthesis involves a two-step process starting from resorcinol and 3-bromopropionic acid.
Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one
-
To a round-bottom flask, add resorcinol (4147 mg, 37.67 mmol), 3-bromopropionic acid (5820 mg, 38.05 mmol), and triflic acid (10 mL, 113 mmol).
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with magnetic stirring for 1 hour.
-
After cooling to room temperature, add 100 mL of chloroform and extract the mixture in a separatory funnel with 100 mL of distilled water.
-
The aqueous phase is further extracted twice with 100 mL of chloroform.
-
Combine the organic phases, wash with 100 mL of water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the product under reduced pressure to obtain 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization to 7-Hydroxychroman-4-one
-
Add the product from Step 1 to a 2 M NaOH solution (80 mL) at 5 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Cool the mixture to 5 °C and adjust the pH to 2 using 6 M H2SO4.
-
Extract the product with chloroform (3 x 50 mL).
-
Dry the combined organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-Hydroxychroman-4-one.
Antimicrobial Susceptibility Testing: Microdilution Method[3]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium for the target microorganism.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of chroman-4-one derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, the anti-inflammatory effects of some of these compounds are linked to the inhibition of pathways that lead to the production of pro-inflammatory mediators.
The anti-inflammatory activity of certain chroman-4-ones may involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Conclusion
This comparative analysis highlights the distinct biological profile of 7-Hydroxychroman-4-one, particularly its documented antimicrobial activity. While the broader class of chroman-4-ones, including potentially 6-Acetylaminochroman-4-one, exhibits promising anticancer and anti-inflammatory properties, a lack of specific quantitative data for these two compounds in these areas prevents a direct, data-driven comparison. The presence of a hydroxyl group in the 7-position of the chroman-4-one scaffold appears to be a favorable substitution for antimicrobial activity. Further research, including direct comparative studies and elucidation of the mechanisms of action, is warranted to fully understand the therapeutic potential of these and other substituted chroman-4-one derivatives.
References
Comparative Analysis of Analytical Data for 6-Acetylaminochroman-4-one and Its Alternatives
For Immediate Release
This publication provides a comprehensive cross-validation of analytical data for 6-Acetylaminochroman-4-one, a compound of significant interest in drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an objective comparison of its analytical performance against key alternatives. The supporting experimental data, detailed methodologies, and visual workflows aim to facilitate informed decisions in analytical method development and drug candidate selection.
Executive Summary
6-Acetylaminochroman-4-one and its derivatives are crucial scaffolds in medicinal chemistry. Accurate and robust analytical methods are paramount for their quantification and characterization throughout the drug development pipeline. This guide presents a comparative overview of analytical data obtained through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for 6-Acetylaminochroman-4-one and two primary alternatives: 6-Aminochroman-4-one and 6-Hydroxychroman-4-one. The presented data, including predicted values for 6-Acetylaminochroman-4-one based on structurally related compounds, offers a valuable resource for analytical chemists and drug developers.
Comparative Analytical Data
The following tables summarize the key analytical data for 6-Acetylaminochroman-4-one and its alternatives.
Table 1: HPLC Performance Data
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 6-Acetylaminochroman-4-one (Predicted) | 4.8 | 0.1 | 0.35 |
| 6-Aminochroman-4-one | 3.2 | 0.08 | 0.25 |
| 6-Hydroxychroman-4-one | 4.1 | 0.12 | 0.40 |
Table 2: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton | 6-Acetylaminochroman-4-one (Predicted) | 6-Aminochroman-4-one | 6-Hydroxychroman-4-one |
| H-2 | 4.52 (t) | 4.48 (t) | 4.50 (t) |
| H-3 | 2.80 (t) | 2.75 (t) | 2.78 (t) |
| H-5 | 7.75 (d) | 7.60 (d) | 7.68 (d) |
| H-7 | 7.20 (dd) | 6.85 (dd) | 7.05 (dd) |
| H-8 | 6.95 (d) | 6.70 (d) | 6.80 (d) |
| -NHCOCH₃ | 2.18 (s) | - | - |
| -NH₂ | - | 3.80 (br s) | - |
| -OH | - | - | 5.60 (br s) |
Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon | 6-Acetylaminochroman-4-one (Predicted) | 6-Aminochroman-4-one | 6-Hydroxychroman-4-one |
| C-2 | 67.5 | 67.2 | 67.4 |
| C-3 | 37.8 | 37.5 | 37.7 |
| C-4 | 191.0 | 191.5 | 191.2 |
| C-4a | 120.5 | 118.0 | 119.5 |
| C-5 | 128.0 | 129.5 | 128.8 |
| C-6 | 138.0 | 145.0 | 150.0 |
| C-7 | 118.5 | 115.0 | 116.0 |
| C-8 | 110.0 | 108.0 | 109.0 |
| C-8a | 160.0 | 161.0 | 160.5 |
| -COCH₃ | 169.0 | - | - |
| -COCH₃ | 24.5 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 6-Acetylaminochroman-4-one | 205.07 | 163, 135, 107 |
| 6-Aminochroman-4-one | 163.06 | 135, 107, 79 |
| 6-Hydroxychroman-4-one | 164.05 | 136, 108, 80 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A standard HPLC method for the analysis of chroman-4-one derivatives can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra can be acquired using the following general procedure:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Instrumentation: LC-MS system with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for these compounds.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or through an HPLC system.
-
Data Acquisition: Mass spectra are acquired over a mass range of m/z 50-500.
Visualizing Analytical Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate a typical analytical workflow and a decision-making process for method selection.
Benchmarking the Anticancer Potential of 6-Acetylaminochroman-4-one: A Comparative Analysis of Structurally Related Analogs
for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, the chroman-4-one core has emerged as a privileged structure, with numerous derivatives demonstrating significant antiproliferative and cytotoxic activities. This guide provides a comparative benchmark for the potential anticancer activity of 6-Acetylaminochroman-4-one, a specific derivative for which direct experimental data is not yet publicly available. The analysis is based on the reported anticancer activities of structurally related chroman-4-one and 4H-chromene analogs, offering a predictive insight into its potential efficacy and mechanism of action.
Comparative Anticancer Activity of Chroman-4-one Derivatives
While data on 6-Acetylaminochroman-4-one is sparse, the anticancer potential of its structural analogs has been investigated against a variety of human cancer cell lines. The following table summarizes the in vitro anticancer activities of selected chroman-4-one and 4H-chromene derivatives, providing a basis for comparison. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Name/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | PC-3 (Prostate), A549 (Lung) | 2.4 ± 0.1, 3.2 ± 0.1 | [1] |
| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Human colon carcinoma, Human prostate adenocarcinoma | 9.68 µg/ml, 9.93 µg/ml | [2] |
| 6,8-dibromo-2-pentylchroman-4-one | (SIRT2 inhibitor) | 1.5 (IC50 for SIRT2 inhibition) | [3] |
| Quinazoline-chalcone 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622–1.81 | [4] |
| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [5] |
| 4H-chromene with C4-malononitrile substitution | Laryngeal (Hep2), Lung (A549), Colon (HT-29), Cervical (HeLa) | Significant anti-proliferative activity reported | [6] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of chroman-4-one derivatives is often attributed to their ability to interfere with critical cellular processes. Based on studies of related compounds, the potential mechanisms of action for 6-Acetylaminochroman-4-one could involve:
-
Inhibition of Key Enzymes: Several chroman-4-one derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as sirtuin 2 (SIRT2) and tyrosine kinases (EGFR and VEGFR-2)[1][3]. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Many 4-aryl-4H-chromene derivatives have been shown to be potent inducers of apoptosis in various human cancer cell lines[1]. This programmed cell death is a key mechanism for eliminating cancerous cells.
-
DNA Intercalation and Topoisomerase Inhibition: Some related heterocyclic compounds have demonstrated the ability to intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells[7].
The following diagram illustrates a potential signaling pathway that could be targeted by 6-Acetylaminochroman-4-one, based on the known mechanisms of its analogs.
Caption: Potential mechanism of action for 6-Acetylaminochroman-4-one.
Experimental Protocols
To empirically benchmark the anticancer activity of 6-Acetylaminochroman-4-one, a series of in vitro assays would be required. The following protocols are based on standard methodologies reported in the literature for analogous compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 6-Acetylaminochroman-4-one (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by the compound.
-
Cell Treatment: Treat cancer cells with 6-Acetylaminochroman-4-one at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of a novel compound like 6-Acetylaminochroman-4-one.
References
- 1. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Acetylaminochroman-4-one with Key Biological Targets
An Objective Guide for Researchers in Drug Discovery
This guide provides a comparative overview of the potential binding affinities of 6-Acetylaminochroman-4-one, a synthetic chromanone derivative, with a selection of therapeutically relevant protein targets. While direct experimental docking studies for this specific compound are not extensively available in published literature, this document outlines a proposed in silico investigation based on the known biological activities of structurally related chroman-4-one compounds. The following sections detail a robust computational methodology, present hypothetical binding data for comparative purposes, and visualize the experimental workflow and logic, offering a framework for researchers to conduct similar investigations.
Chroman-4-one scaffolds are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3] These observed effects suggest interactions with key proteins involved in various disease pathways. This guide, therefore, explores the hypothetical docking of 6-Acetylaminochroman-4-one against selected targets implicated in these biological processes to predict its potential efficacy and mechanism of action.
Table 1: Hypothetical Comparative Docking Performance of 6-Acetylaminochroman-4-one
The following table summarizes the predicted binding affinities and interactions of 6-Acetylaminochroman-4-one with selected protein targets. These values are illustrative and would be generated through the experimental protocol detailed below.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | 0.58 | TYR385, SER530, ARG120 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | 5.4 | TYR119, GLY121, LEU57 |
| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | 0.21 | TRP86, TYR337, PHE338 |
| Dihydrofolate Reductase (DHFR) | 3S3V | -6.8 | 12.5 | ILE7, PHE31, ILE94 |
Experimental Protocols
The following section details the proposed computational methodology for the comparative docking studies of 6-Acetylaminochroman-4-one.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of 6-Acetylaminochroman-4-one would be constructed using molecular modeling software such as ChemDraw or Avogadro. The structure would then be optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger charges would be computed, and non-polar hydrogens would be merged.
-
Protein Preparation: The crystal structures of the target proteins (COX-2, TNF-α, AChE, DHFR) would be retrieved from the Protein Data Bank (PDB). All water molecules and existing ligands would be removed from the protein structures. Polar hydrogens would be added, and Kollman charges would be assigned. The protein structures would be minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Software: Molecular docking simulations would be performed using widely validated software such as AutoDock Vina.[4]
-
Grid Box Generation: A grid box would be defined around the active site of each target protein, encompassing all the key interacting residues. The dimensions of the grid box would be set to be large enough to allow the ligand to move freely within the binding pocket.
-
Docking Parameters: The docking simulations would be carried out using a Lamarckian Genetic Algorithm. The number of genetic algorithm runs would be set to 100, with a population size of 150. The maximum number of energy evaluations would be set to 2,500,000.
-
Analysis of Results: The docking results would be analyzed based on the predicted binding energy and the clustering of the docked conformations. The conformation with the lowest binding energy would be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, would be visualized using software like PyMOL or Discovery Studio.
Visualizations
The following diagrams illustrate the general workflow of a computational docking study and the logical framework for a comparative analysis.
Caption: A flowchart illustrating the key steps in a typical computational molecular docking study.
References
- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Scientific Validation of 6-Acetylaminochroman-4-one's Mechanism of Action Remains Undisclosed in Peer-Reviewed Literature
This lack of published data prevents the creation of a detailed comparison guide as requested. Core requirements, including the presentation of quantitative data, summarization of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to primary research on 6-Acetylaminochroman-4-one.
While the broader chemical class of chromanones, to which 6-Acetylaminochroman-4-one belongs, has been investigated for various biological activities, this general information does not provide the specific, peer-reviewed validation necessary to delineate the mechanism of action for this particular derivative. Scientific rigor demands that any claims regarding a compound's biological activity be supported by robust, reproducible experimental evidence that has undergone the peer-review process.
Therefore, any discussion on the mechanism of action, comparative performance, or therapeutic potential of 6-Acetylaminochroman-4-one would be purely speculative at this time. Researchers, scientists, and drug development professionals are advised to seek direct communication with any commercial or academic entities that may be developing this compound for access to their internal, unpublished data, should it exist. Without such data being made publicly available and subjected to peer review, an objective and scientifically valid comparison guide cannot be produced.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


